Technical Documentation Center

2-Chloro-4-(methylsulfonyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-4-(methylsulfonyl)benzamide
  • CAS: 869586-85-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Chloro-4-(methylsulfonyl)benzamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)benzamide Introduction 2-Chloro-4-(methylsulfonyl)benzamide is an organic compound of significant interest within medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)benzamide

Introduction

2-Chloro-4-(methylsulfonyl)benzamide is an organic compound of significant interest within medicinal chemistry and pharmaceutical development. It is a substituted aromatic amide, belonging to the benzamide family of chemical substances.[1] Its strategic importance is primarily defined by its role as a key intermediate in the synthesis of Vismodegib (ERIVEDGE®), a first-in-class Hedgehog (Hh) signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[1][2] The specific arrangement of a chloro substituent, a methylsulfonyl group, and a carboxamide on the benzene ring confers the unique chemical reactivity and biological activity profile necessary for its function as a critical building block for this targeted therapy.[1]

This guide provides a comprehensive overview of the core , offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its chemical identity, structural characteristics, known physical properties, and the analytical methodologies required for its characterization, grounding all information in authoritative references.

Chemical Identity and Structure

The molecular identity of a compound is its fundamental fingerprint, governing its reactivity, interactions, and analytical signatures. 2-Chloro-4-(methylsulfonyl)benzamide is systematically named based on the IUPAC convention, reflecting the presence of a chlorine atom at the second position (ortho to the amide) and a methylsulfonyl group at the fourth position (para to the amide) of the benzamide backbone.[1]

Identifier Value
IUPAC Name 2-chloro-4-(methylsulfonyl)benzamide[1]
Synonyms 2-chloro-4-methylsulfonylbenzamide, Benzamide, 2-chloro-4-(methylsulfonyl)-[1]
CAS Number 869586-85-6[1]
Molecular Formula C₈H₈ClNO₃S[1]
Molecular Weight 233.67 g/mol [1]
Monoisotopic Mass 232.991342 u[1]

The spatial arrangement of these functional groups is critical to its utility. The electron-withdrawing nature of both the chloro and methylsulfonyl groups influences the electron density of the aromatic ring and the reactivity of the amide moiety.

Caption: Chemical structure of 2-Chloro-4-(methylsulfonyl)benzamide.

Physicochemical Properties

A compound's physical properties, such as its melting point, boiling point, and solubility, are critical determinants of its behavior in experimental and manufacturing settings, influencing reaction conditions, purification strategies, and formulation development. While specific experimental data for 2-Chloro-4-(methylsulfonyl)benzamide is not widely published, we can infer its likely characteristics and present data for its immediate precursor, 2-Chloro-4-(methylsulfonyl)benzoic acid, for context.

Property Value Note
Physical State Solid, PowderInferred from precursor and related compounds.[3][4]
Melting Point 193 - 198 °CData for the precursor, 2-Chloro-4-(methylsulfonyl)benzoic acid.[3][5]
Boiling Point ~315 °CData for the precursor, 2-Chloro-4-(methylsulfonyl)benzoic acid.[3]
Water Solubility 3.267 g/L at 23 °CData for the precursor, 2-Chloro-4-(methylsulfonyl)benzoic acid.[3]
Solubility Profile Enhanced solubility in polar solventsThe methylsulfonyl group generally increases polarity and solubility in polar media compared to less polar substituents.[1]
Log P (Octanol-Water) -0.4Data for the precursor, 2-Chloro-4-(methylsulfonyl)benzoic acid.[3]

The high melting point of the precursor suggests strong intermolecular forces in the solid state, likely involving hydrogen bonding from the carboxylic acid and strong dipole-dipole interactions from the sulfonyl group. While the amide in the target compound also participates in hydrogen bonding, the difference in crystal packing would result in a different, though likely still high, melting point. The negative Log P of the precursor indicates its hydrophilic nature, a characteristic partially imparted by the polar sulfonyl and carboxylic acid groups.

Synthesis and Application in Drug Discovery

The primary utility of 2-Chloro-4-(methylsulfonyl)benzamide is as a penultimate intermediate in the synthesis of Vismodegib. The manufacturing process typically involves the amidation of its corresponding benzoic acid precursor.

Precursor 2-Chloro-4-(methylsulfonyl) benzoic acid Intermediate 2-Chloro-4-(methylsulfonyl) benzamide (Target Moiety) Precursor->Intermediate Amide Coupling Amine 4-chloro-3-(pyridin-2-yl) benzenamine Amine->Intermediate Vismodegib Vismodegib Intermediate->Vismodegib Final Product Pathway Hedgehog Pathway Inhibition Vismodegib->Pathway Application Basal Cell Carcinoma Treatment Pathway->Application

Caption: Role of the target compound in the synthesis and application of Vismodegib.

The synthesis of Vismodegib from 2-chloro-4-(methylsulfonyl)benzoic acid and 4-chloro-3-(pyridin-2-yl)benzenamine proceeds via an amide bond formation, a cornerstone reaction in pharmaceutical chemistry.[2] This reaction creates the core benzamide structure of the final drug molecule. The biological activity of Vismodegib stems from its ability to inhibit the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in certain cancers.[1]

Analytical Characterization Workflow

Confirming the identity and purity of 2-Chloro-4-(methylsulfonyl)benzamide is paramount. A multi-technique approach is standard practice, ensuring an unambiguous structural assignment and quantification of impurities.

Start Synthesized Product MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirm Structure Start->NMR IR IR Spectroscopy Confirm Functional Groups Start->IR HPLC HPLC / UPLC Assess Purity MS->HPLC NMR->HPLC IR->HPLC End Verified Compound HPLC->End

Caption: Standard analytical workflow for compound characterization.

Exemplar Experimental Protocols

The following protocols describe the standard, self-validating systems used to confirm the structure and purity of a synthesized batch of 2-Chloro-4-(methylsulfonyl)benzamide.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.

  • Methodology:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can resolve the N-H protons, which may exchange too rapidly in other solvents.

    • Acquire a ¹H NMR spectrum. Expected signals would include:

      • Aromatic protons (Ar-H) in the ~7.5-8.5 ppm region. The specific substitution pattern will create a distinct splitting pattern.

      • Amide protons (-CONH₂) appearing as a broad singlet, typically downfield (~7-9 ppm in DMSO-d₆).

      • Methyl protons (-SO₂CH₃) as a sharp singlet around ~3.3 ppm.

    • Acquire a ¹³C NMR spectrum. This provides information on the carbon environment. Expected signals include aromatic carbons, the carbonyl carbon (C=O) of the amide (~165-170 ppm), and the methyl carbon (~40-45 ppm).

    • (Optional) Conduct 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals and confirm connectivity, especially for the substituted aromatic ring.

  • Trustworthiness: The unique chemical shifts and coupling constants of the protons provide a high-fidelity fingerprint of the molecule. Correlation experiments (2D NMR) validate the assignments by showing direct and long-range H-C bonds, leaving no ambiguity.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, using electrospray ionization (ESI).

    • Analyze the resulting spectrum for the protonated molecule [M+H]⁺. For C₈H₈ClNO₃S, the expected exact mass would be approximately 234.00, confirming the elemental formula.

    • The isotopic pattern, particularly the signature of the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio), provides further validation of the elemental composition.

  • Trustworthiness: HRMS provides mass accuracy to within a few parts per million (ppm), which is highly specific to a single elemental formula. The isotopic pattern serves as a secondary, independent confirmation of the elements present.

C. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum.

    • Analyze the spectrum for characteristic absorption bands:

      • N-H stretches of the primary amide at ~3400 and ~3200 cm⁻¹.

      • C=O stretch (Amide I band) at ~1650-1680 cm⁻¹.

      • S=O stretches of the sulfonyl group (asymmetric and symmetric) at ~1350 and ~1150 cm⁻¹.

  • Trustworthiness: The presence and position of these specific vibrational bands are highly characteristic of the functional groups, confirming the chemical class of the compound.

Safety and Handling

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[3]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Given the structural similarity, it is prudent to assume that 2-Chloro-4-(methylsulfonyl)benzamide presents similar hazards and should be handled with the same level of care.

Conclusion

2-Chloro-4-(methylsulfonyl)benzamide is more than a simple organic molecule; it is a purpose-built chemical entity whose value is intrinsically linked to its role in modern targeted cancer therapy. Its physicochemical properties are a direct consequence of its unique substitution pattern, which is optimized for its function as a key intermediate in the synthesis of Vismodegib. A thorough understanding of its chemical identity, physical characteristics, and the analytical methods required for its verification is essential for any scientist working in its synthetic pathway or related drug discovery efforts. The application of robust, multi-technique analytical workflows is critical to ensuring the quality and integrity of this vital pharmaceutical building block.

References

  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.
  • 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863. PubChem. Available at: [Link]

  • Rodrigues, V. Z., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2940. Available at: [Link]

  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.
  • Gowda, B. T., et al. (2010). 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1466. Available at: [Link]

  • 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid. AERU. Available at: [Link]

  • US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. Google Patents.

Sources

Exploratory

2-Chloro-4-(methylsulfonyl)benzamide molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)benzamide Abstract This technical guide provides a focused examination of the fundamental physicochemical properties of 2-Chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)benzamide

Abstract

This technical guide provides a focused examination of the fundamental physicochemical properties of 2-Chloro-4-(methylsulfonyl)benzamide, a substituted aromatic amide compound. Designed for researchers, scientists, and professionals in drug development, this document delineates the compound's key identifiers, with a primary focus on its molecular weight and exact mass. Furthermore, it outlines a conceptual workflow for the analytical characterization of the molecule, underscoring the practical application of these core parameters in a laboratory setting.

Chemical Identity and Classification

2-Chloro-4-(methylsulfonyl)benzamide is an organic compound belonging to the benzamide family.[1] Its structure is characterized by a benzamide core with a chlorine atom substituted at the second position and a methylsulfonyl group at the fourth position of the benzene ring, relative to the carboxamide functional group.[1] This specific arrangement of functional groups is critical to its chemical reactivity and potential biological activity. The compound is uniquely identified in chemical literature and databases by its CAS Number, 869586-85-6.[1]

IdentifierValue
IUPAC Name 2-chloro-4-(methylsulfonyl)benzamide
Synonyms Benzamide, 2-chloro-4-(methylsulfonyl)-
CAS Number 869586-85-6[1]
Molecular Formula C₈H₈ClNO₃S[1]

Core Physicochemical Properties: Molecular Weight and Exact Mass

The mass of a molecule can be expressed in two distinct ways: molecular weight (or average mass) and exact mass (or monoisotopic mass). For researchers, particularly those engaged in mass spectrometry and high-resolution analytical techniques, understanding the distinction is paramount.

  • Molecular Weight: This value represents the weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. It is calculated using the standard atomic weights of the elements. This value is typically used for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass (Monoisotopic Mass): This is the mass of the molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl, ³²S). High-resolution mass spectrometry (HRMS) measures the exact mass, which allows for the unambiguous determination of the elemental composition of a molecule.

The definitive mass values for 2-Chloro-4-(methylsulfonyl)benzamide are summarized below.

ParameterValueDescription
Molecular Weight 233.67 g/mol [1]Used for bulk quantity and molarity calculations.
Exact Mass 232.991342 Da[1]The precise mass used for molecular formula confirmation via HRMS.

Conceptual Workflow for Analytical Verification

The verification of a compound's identity and purity is a cornerstone of chemical research and drug development. The exact mass is a critical parameter in this process. The following diagram illustrates a standard analytical workflow for the characterization of a synthesized batch of 2-Chloro-4-(methylsulfonyl)benzamide, leveraging high-resolution mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation A 1. Sample Solubilization Dissolve compound in a suitable organic solvent. B 2. LC-HRMS Injection Inject sample into a Liquid Chromatography-High Resolution Mass Spectrometry system. A->B Inject C 3. Chromatographic Separation Separate the target compound from impurities using a reverse-phase HPLC column. B->C Elution D 4. Mass Detection (HRMS) Ionize the eluted compound and measure its mass-to-charge ratio with high accuracy. C->D Ionization E 5. Data Processing Extract the mass spectrum for the chromatographic peak. D->E Raw Data F Confirmation of Identity Compare experimental exact mass to theoretical value (232.9913 Da). E->F Verify Mass G Purity Assessment Integrate the peak area of the target compound relative to impurities. E->G Quantify Purity

Caption: Conceptual workflow for the identity and purity verification of 2-Chloro-4-(methylsulfonyl)benzamide.

References

Sources

Foundational

pharmacokinetic profile of 2-Chloro-4-(methylsulfonyl)benzamide in murine models

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 2-Chloro-4-(methylsulfonyl)benzamide in Murine Models This guide provides a comprehensive framework for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 2-Chloro-4-(methylsulfonyl)benzamide in Murine Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust study to characterize the pharmacokinetic (PK) profile of 2-Chloro-4-(methylsulfonyl)benzamide in murine models. Given the absence of publicly available PK data for this specific compound, this document serves as a detailed, experience-driven roadmap for its initial in vivo characterization.

Introduction: The Imperative of Pharmacokinetic Profiling

2-Chloro-4-(methylsulfonyl)benzamide, identified by CAS Number 869586-85-6, is an organic compound with a molecular formula of C8H8ClNO3S and a molecular weight of approximately 233.67 g/mol [1]. The initial stages of drug discovery and development for any novel chemical entity, such as this, hinge on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Pharmacokinetics, the study of "what the body does to a drug," provides the critical data needed to determine appropriate dosing schedules and routes of administration for subsequent efficacy and safety studies[2][3]. This guide will delineate the experimental design, bioanalytical methodologies, and data interpretation required to establish a comprehensive PK profile for 2-Chloro-4-(methylsulfonyl)benzamide in a murine model.

PART 1: The Blueprint for a Murine Pharmacokinetic Study

A well-designed PK study is the cornerstone of reliable and interpretable data. The choices made at this stage directly impact the quality of the results.

Rationale for Animal Model Selection

Mice are a standard and widely used species for initial in vivo PK screening due to their small size, cost-effectiveness, and the availability of various inbred and outbred strains[4]. Common strains for such studies include C57BL/6, BALB/c, and CD-1[4]. The selection of a specific strain should be guided by the intended therapeutic area and any known strain-specific differences in drug metabolism. For a foundational PK study of 2-Chloro-4-(methylsulfonyl)benzamide, an outbred strain like CD-1 is often a suitable starting point to capture a broader range of genetic variability.

Dosing Formulation and Administration Routes

To obtain a complete pharmacokinetic profile, including absolute bioavailability, the study should include both intravenous (IV) and oral (PO) administration routes[4].

  • Intravenous (IV) Administration: An IV bolus injection provides direct entry into the systemic circulation, allowing for the determination of key parameters like clearance and volume of distribution. The compound should be dissolved in a biocompatible vehicle.

  • Oral (PO) Administration: Oral gavage is used to assess the extent and rate of absorption from the gastrointestinal tract. The formulation for oral dosing may differ from the IV formulation to enhance solubility and stability in the gut.

A typical study design involves administering the compound via both routes to different groups of animals[4].

Dose Selection and Study Groups

Dose selection is a critical step. For a first-in-mouse PK study, a common starting dose for IV administration is 1-2 mg/kg, while for oral administration, a dose of 5-10 mg/kg is often used[4][5]. The number of animals per time point is crucial for statistical power. A sparse sampling design, where each animal contributes a limited number of samples, or a serial sampling design, where a full PK profile is generated from a single animal, can be employed[2]. Microsampling techniques are particularly valuable in mice as they allow for the collection of multiple blood samples from the same animal, thereby reducing the number of animals required and minimizing inter-animal variability[2][6].

A representative study design is outlined in the table below:

Group Route of Administration Dose (mg/kg) Number of Animals Sampling Time Points (hours post-dose)
1Intravenous (IV)13-4 per time point0.083, 0.25, 0.5, 1, 2, 4, 8, 24
2Oral (PO)53-4 per time point0.25, 0.5, 1, 2, 4, 8, 24

PART 2: In-Life Phase and Bioanalytical Workflow

The successful execution of the in-life phase and subsequent bioanalysis is paramount for generating high-quality data.

Experimental Workflow Diagram

The overall experimental workflow can be visualized as follows:

G cluster_preclinical Pre-clinical Phase cluster_inlife In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis DosePrep Dose Formulation (IV and PO) Dosing Dosing (IV or PO) DosePrep->Dosing AnimalAcclimation Animal Acclimation (e.g., CD-1 Mice) AnimalAcclimation->Dosing BloodSampling Serial Blood Sampling (e.g., Saphenous Vein) Dosing->BloodSampling PlasmaProcessing Plasma Isolation (Centrifugation) BloodSampling->PlasmaProcessing SamplePrep Sample Preparation (e.g., Protein Precipitation) PlasmaProcessing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Processing LCMS->DataAnalysis PK_Parameters Calculation of PK Parameters (AUC, Cmax, t1/2, etc.) DataAnalysis->PK_Parameters Report Final Report PK_Parameters->Report

Caption: Experimental workflow for a murine pharmacokinetic study.

Step-by-Step Protocol for Blood Sample Collection and Processing
  • Animal Dosing: Administer 2-Chloro-4-(methylsulfonyl)benzamide via the appropriate route (IV or PO) at the predetermined dose.

  • Blood Collection: At each specified time point, collect a small volume of blood (e.g., 20-30 µL) via a suitable method such as saphenous vein puncture.

  • Sample Handling: Immediately transfer the blood into tubes containing an anticoagulant (e.g., K2EDTA)[7].

  • Plasma Isolation: Centrifuge the blood samples to separate the plasma from the blood cells.

  • Storage: Transfer the resulting plasma to a clean tube and store at -80°C until bioanalysis[8].

PART 3: Bioanalytical Method for Quantification

A sensitive and specific bioanalytical method is required to accurately measure the concentration of 2-Chloro-4-(methylsulfonyl)benzamide in plasma samples. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity[7][9].

Sample Preparation

The goal of sample preparation is to remove proteins and other interfering matrix components. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and widely used method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins[10].

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous plasma matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This is a more selective method that uses a solid sorbent to retain the analyte while interferences are washed away[11].

For a novel compound like 2-Chloro-4-(methylsulfonyl)benzamide, protein precipitation is often the first method to be evaluated due to its simplicity.

LC-MS/MS Method Development and Validation

A detailed protocol for developing a validated LC-MS/MS method is as follows:

  • Mass Spectrometer Tuning: Infuse a standard solution of 2-Chloro-4-(methylsulfonyl)benzamide into the mass spectrometer to optimize the precursor and product ion transitions for Selected Reaction Monitoring (SRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC method to separate the analyte from endogenous plasma components. A C18 column is a common starting point[11]. The mobile phase will likely consist of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol[10].

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, and stability[7][8].

PART 4: Pharmacokinetic Data Analysis

Once the plasma concentrations at each time point have been determined, the data is used to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters and their significance:

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC (Area Under the Curve) Total drug exposure over timeReflects the overall bioavailability of the drug
t1/2 (Half-life) Time for the plasma concentration to decrease by halfDetermines the dosing interval
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulationA key parameter for oral drug candidates

These parameters are typically calculated using non-compartmental analysis (NCA) with specialized software.

Interpreting the Pharmacokinetic Profile

The calculated PK parameters will provide a comprehensive understanding of how 2-Chloro-4-(methylsulfonyl)benzamide behaves in the murine model. For example, a low oral bioavailability (F%) may suggest poor absorption or significant first-pass metabolism. A large volume of distribution (Vd) would indicate that the compound distributes extensively into tissues.

PART 5: Insights into Potential Metabolism

While direct metabolic studies for 2-Chloro-4-(methylsulfonyl)benzamide are not available, we can infer potential metabolic pathways based on its structure and data from related compounds. The presence of a benzamide and a methylsulfonyl group suggests several possibilities.

Potential Metabolic Pathways

G Parent 2-Chloro-4-(methylsulfonyl)benzamide Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Phase I Amide_Hydrolysis Amide Hydrolysis (to 2-Chloro-4-(methylsulfonyl)benzoic acid) Parent->Amide_Hydrolysis Phase I Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation Phase II Amide_Hydrolysis->Glucuronidation Phase II N_dealkylation N-dealkylation (if substituted)

Caption: Potential metabolic pathways for 2-Chloro-4-(methylsulfonyl)benzamide.

Studies on other benzamides have shown that aromatic hydroxylation is a common metabolic pathway[12]. The resulting hydroxylated metabolite can then undergo Phase II conjugation, such as glucuronidation[5]. Amide hydrolysis to the corresponding carboxylic acid, 2-Chloro-4-(methylsulfonyl)benzoic acid, is another plausible metabolic route. In vitro studies using liver microsomes can be conducted to identify the specific metabolites and the cytochrome P450 (CYP) enzymes responsible for their formation[9].

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial pharmacokinetic characterization of 2-Chloro-4-(methylsulfonyl)benzamide in murine models. By following the detailed methodologies for study design, in-life procedures, bioanalysis, and data interpretation, researchers can generate the high-quality data necessary to advance this compound through the drug development pipeline. The insights gained from these studies will be instrumental in making informed decisions about its potential as a therapeutic agent.

References

  • 2-Chloro-4-(methylsulfonyl)benzamide | 869586-85-6 | Benchchem. (n.d.).
  • 2-chloro-N-methyl-4-(methylsulfonyl)benzamide | CymitQuimica. (n.d.).
  • 2-Chloro-n-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide/CAS:879085-55-9-HXCHEM. (n.d.).
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (n.d.).
  • Microsampling in In Vivo Pharmacokinetic Studies - Pharmacology Discovery Services. (n.d.).
  • Pharmacokinetics Studies in Mice or Rats - Enamine. (n.d.).
  • In Vivo PK/PD Study Services | Reaction Biology. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • 2-Chloro-4-(methylsulfonyl)benzoic Acid | 53250-83-2 - Sigma-Aldrich. (n.d.).
  • 103460 - 2-Chloro-4-methylsulfonylbenzoic acid - Safety Data Sheet. (n.d.).
  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - RSC Publishing. (n.d.).
  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC. (2021, August 17).
  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC. (n.d.).
  • Metabolism of 2-(4-methylsulphonyl-2-nitrobenzoyl)-1,3-cyclohexanedione (mesotrione) in rat and mouse - PubMed. (2001, October 15).
  • Metabolism of 2,6-dichlorobenzamide in rats and mice - PubMed. (1988, July).
  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma - Journal of Applied Pharmaceutical Science. (2024, November 5).
  • Preclinical pharmacokinetics of benznidazole - PMC. (n.d.).
  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice - MDPI. (2024, July 12).
  • Bioanalytical method to detect midazolam in plasma - PubMed. (2019, September 15).
  • 2277–4998 BIOANALYTICAL METHODS FOR ESTIMATION OF GLICLAZIDE IN HUMAN PLASMA. (2023, April 1).
  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - Frontiers. (n.d.).
  • University of Groningen Comparison of mouse and rat cytochrome P450-mediated metabolism in liver and intestine Martignoni, M. (n.d.).
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide - MDPI. (2023, April 25).
  • Results - Publication List - German Mouse Clinic. (n.d.).
  • Preanalytical variability of plasma samples, and mitigating strategies. (n.d.).
  • Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry | Journal of Applied Bioanalysis. (n.d.).
  • Model Details - Mouse Models of Human Cancer Database (MMHCdb) - The Jackson Laboratory. (n.d.).
  • Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - MDPI. (2023, June 5).
  • Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC-MS - DigitalCommons@TMC. (2023, August 2).

Sources

Foundational

An In-Depth Technical Guide to the Toxicity Profile and Safety Data for 2-Chloro-4-(methylsulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Data Gaps with Scientific Rigor In the absence of direct data, a scientifically prudent approach is to conduct a surrogate analysis usi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps with Scientific Rigor

In the absence of direct data, a scientifically prudent approach is to conduct a surrogate analysis using a structurally analogous compound. For the purpose of this guide, we will leverage the available data for 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS No. 53250-83-2)[2][3][4][5][6]. This compound shares the same core 2-chloro-4-(methylsulfonyl)phenyl structure, with the only difference being the functional group (a carboxylic acid instead of a benzamide). This structural similarity allows for a preliminary hazard assessment, providing critical insights for safe handling and experimental design. It is imperative, however, that this guide is used as a tool for informed caution, and not as a direct replacement for empirical testing of 2-Chloro-4-(methylsulfonyl)benzamide itself.

Chemical and Physical Properties of the Surrogate Compound

A foundational understanding of the physicochemical properties is essential for anticipating the behavior and potential exposure routes of a compound.

PropertyValueSource
IUPAC Name 2-chloro-4-methylsulfonylbenzoic acidPubChem[5]
CAS Number 53250-83-2TCI Chemicals[4]
Molecular Formula C₈H₇ClO₄SPubChem[5]
Molecular Weight 234.66 g/mol PubChem[5]
Physical State SolidTCI Chemicals[4]

GHS Hazard Identification and Classification of the Surrogate

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on available data for 2-Chloro-4-(methylsulfonyl)benzoic acid, the primary hazard identified is severe eye damage.

  • GHS Pictogram:

    • alt text (Corrosion)

  • Signal Word: Danger [2][3][6]

  • Hazard Statement:

    • H318: Causes serious eye damage. [2][4][5][6]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]

    • P310: Immediately call a POISON CENTER/doctor.[2][4]

Some suppliers also list the following hazard statements for 2-Chloro-4-(methylsulfonyl)benzoic acid:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Given these classifications for a closely related structure, it is reasonable to handle 2-Chloro-4-(methylsulfonyl)benzamide with the assumption that it may also be harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation.

Toxicological Profile of the Surrogate: A Deeper Dive

While comprehensive in-vivo toxicological studies for 2-Chloro-4-(methylsulfonyl)benzoic acid are limited in the public domain, the available SDS and chemical database information provide crucial insights into its potential effects.

Acute Toxicity

There is limited specific data on the acute oral, dermal, or inhalation toxicity of 2-Chloro-4-(methylsulfonyl)benzoic acid. However, as noted above, some suppliers indicate that it may be harmful if swallowed or inhaled. For general benzamide, the acute oral LD50 in mice is reported as 1160 mg/kg, indicating moderate toxicity. Given this, it is advisable to handle 2-Chloro-4-(methylsulfonyl)benzamide with appropriate precautions to avoid ingestion and inhalation.

Skin Corrosion/Irritation

While not the primary GHS classification, some sources indicate that 2-Chloro-4-(methylsulfonyl)benzoic acid causes skin irritation. Therefore, prolonged or repeated skin contact with 2-Chloro-4-(methylsulfonyl)benzamide should be avoided.

Serious Eye Damage/Irritation

The most consistently reported and severe hazard associated with 2-Chloro-4-(methylsulfonyl)benzoic acid is its potential to cause serious eye damage[2][3][4][5][6]. This is classified as Category 1, indicating that contact can cause irreversible eye damage. This is a critical safety consideration, and appropriate eye protection is mandatory when handling this substance or its benzamide analogue.

Respiratory or Skin Sensitization

There is no data available to suggest that 2-Chloro-4-(methylsulfonyl)benzoic acid is a respiratory or skin sensitizer. However, the absence of data does not confirm the absence of an effect.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

No information is available regarding the mutagenic, carcinogenic, or reproductive toxicity of 2-Chloro-4-(methylsulfonyl)benzoic acid[2]. For the parent compound, benzamide, there is some evidence to suggest it is suspected of causing genetic defects[7]. This warrants a cautious approach with 2-Chloro-4-(methylsulfonyl)benzamide, and exposure should be minimized.

Safety Data Sheet (SDS) Distilled: Practical Guidance for the Lab

The following sections synthesize the critical safety information from the SDS of the surrogate compound, 2-Chloro-4-(methylsulfonyl)benzoic acid, into actionable guidance.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2][3].

  • Skin Contact: Wash off immediately with plenty of water and soap. Remove all contaminated clothing and shoes. Get medical attention if irritation develops and persists[2][3].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[3].

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately[3].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam[6][8].

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas[8].

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear[2][6].

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas[6].

  • Environmental Precautions: Should not be released into the environment. Do not let product enter drains[2].

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Handling and Storage
  • Safe Handling: Wear personal protective equipment. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation[6][8].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong acids[3].

Exposure Controls and Personal Protection
  • Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location. Use in a well-ventilated area, preferably in a fume hood[3].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][9].

    • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[3][9].

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn[9].

Conceptual Frameworks for Toxicity Assessment

For novel compounds like 2-Chloro-4-(methylsulfonyl)benzamide, a structured approach to toxicity testing is crucial. The following diagram illustrates a generalized workflow for assessing the toxicological profile of a new chemical entity.

Toxicity_Assessment_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Acute Toxicity Testing cluster_2 Phase 3: Sub-chronic & Chronic Toxicity QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) QSAR->Ames Prioritize Cell_Viability Cell Viability Assays (Cytotoxicity) Ames->Cell_Viability Acute_Oral Acute Oral Toxicity (e.g., OECD 423) Cell_Viability->Acute_Oral Proceed if low risk Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Oral->Acute_Dermal Dermal_Irritation Dermal Irritation/Corrosion (OECD 404) Acute_Dermal->Dermal_Irritation Eye_Irritation Eye Irritation/Corrosion (OECD 405) Dermal_Irritation->Eye_Irritation Repeated_Dose Repeated Dose Toxicity (28-day or 90-day study) Eye_Irritation->Repeated_Dose Investigate long-term effects Carcinogenicity Carcinogenicity Studies Repeated_Dose->Carcinogenicity Repro_Tox Reproductive/Developmental Toxicity Carcinogenicity->Repro_Tox

Caption: A generalized workflow for chemical toxicity assessment.

Conclusion and Forward-Looking Recommendations

This technical guide has provided a comprehensive overview of the potential toxicity and safety considerations for 2-Chloro-4-(methylsulfonyl)benzamide by leveraging data from its close structural analog, 2-Chloro-4-(methylsulfonyl)benzoic acid. The primary hazard identified is the potential for serious eye damage, with additional concerns for skin and respiratory irritation, and possible harm if swallowed or inhaled.

For all researchers, scientists, and drug development professionals, it is critical to handle 2-Chloro-4-(methylsulfonyl)benzamide with the utmost care, employing all appropriate personal protective equipment, particularly robust eye protection. All work should be conducted in a well-ventilated environment, such as a chemical fume hood.

Ultimately, the toxicological profile of 2-Chloro-4-(methylsulfonyl)benzamide must be determined through direct experimental investigation. The information presented herein serves as a vital preliminary resource for risk assessment and the implementation of safe laboratory practices until such data becomes available.

References

  • Carbosynth. (2024, November 4). Safety Data Sheet: 2-Chloro-4-methylsulfonylbenzoic acid.
  • Fisher Scientific. (2010, October 30).
  • TCI Europe N.V. (n.d.). Safety Data Sheet: 4-Methylsulfonyl-2-nitrobenzoic Acid.
  • Sigma-Aldrich. (2025, November 6).
  • Angene Chemical. (2021, May 1).
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Chloro-4-(methylsulfonyl)benzamide Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide Mechanistic Rationale & Strategic Design The 2-chloro-4-(methylsulfonyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Mechanistic Rationale & Strategic Design

The 2-chloro-4-(methylsulfonyl)phenyl moiety is a highly privileged pharmacophore and a critical building block in both agrochemistry and pharmaceutical development. It is prominently featured in HPPD-inhibitor herbicides (such as tembotrione) and serves as a core scaffold in various biologically active molecules, including antimicrobial acylthioureas and kinase inhibitors[1],[2]. The electron-withdrawing nature of the methylsulfonyl group, combined with the steric and electronic effects of the ortho-chloro substituent, imparts unique metabolic stability and target-binding characteristics.

Synthesizing benzamide derivatives from 2-chloro-4-(methylsulfonyl)benzoic acid requires a two-step sequence: carboxylic acid activation followed by nucleophilic acyl substitution (amidation)[3]. While direct peptide coupling reagents (e.g., HATU, EDC/HOBt) are viable for milligram-scale discovery chemistry, they are cost-prohibitive and generate difficult-to-remove byproducts at scale. Therefore, this protocol details a highly scalable, self-validating conversion of the benzoic acid to its corresponding acid chloride using thionyl chloride ( SOCl2​ ), followed by base-mediated amidation[2],[3].

Causality in Reagent Selection:

  • Activation: SOCl2​ is selected over oxalyl chloride due to its cost-effectiveness and the volatility of its byproducts ( SO2​ and HCl ). A catalytic amount of N,N-dimethylformamide (DMF) is strictly required. DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which is the true active species that reacts with the carboxylic acid, drastically accelerating the formation of the acid chloride[3].

  • Amidation: The reaction of the acid chloride with primary or secondary amines is highly exothermic. The reaction is initiated at 0 °C to prevent side reactions and degradation. Triethylamine ( Et3​N ) is employed as a non-nucleophilic base to scavenge the HCl generated during amidation, preventing the protonation of the nucleophilic amine reactant[3].

Workflow Visualization

SynthesisWorkflow SM Starting Material 2-Chloro-4-(methylsulfonyl)benzoic acid Act Activation Step SOCl2 + cat. DMF (Reflux) SM->Act Int Reactive Intermediate 2-Chloro-4-(methylsulfonyl)benzoyl chloride Act->Int Amid Amidation Step Amine (R-NH2) + Et3N in DCM (0°C to RT) Int->Amid Prod Target Product 2-Chloro-4-(methylsulfonyl)benzamide Derivative Amid->Prod

Workflow for the synthesis of 2-chloro-4-(methylsulfonyl)benzamide derivatives.

Step-by-Step Methodologies

Protocol A: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl chloride

Self-Validating System: The progress of this step cannot be directly monitored by standard Thin Layer Chromatography (TLC) because the highly reactive acid chloride hydrolyzes back to the starting material on the silica plate. Validation Step: To verify completion, withdraw a 10 µL aliquot of the reaction mixture and quench it into 0.5 mL of methanol containing one drop of Et3​N . TLC or LC-MS analysis of this quenched sample will reveal the stable methyl ester if the acid chloride has successfully formed, confirming the absence of the starting benzoic acid.

Materials:

  • 2-Chloro-4-(methylsulfonyl)benzoic acid (1.0 eq)[4]

  • Thionyl chloride ( SOCl2​ ) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • 1,2-Dichloroethane (DCE) or Toluene (Anhydrous solvent)

Procedure:

  • Charge a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar with 2-chloro-4-(methylsulfonyl)benzoic acid (10.0 g, 42.6 mmol) and anhydrous DCE (50 mL)[3].

  • Add catalytic DMF (165 µL, 2.1 mmol) to the suspension.

  • Slowly add SOCl2​ (6.2 mL, 85.2 mmol) dropwise at room temperature. Safety Note: Vigorous gas evolution ( SO2​ , HCl ) will begin immediately; ensure proper ventilation through a base scrubber.

  • Heat the mixture to reflux (approx. 80 °C) for 4–5 hours. The opaque suspension will gradually transition into a clear, homogenous solution, physically indicating the consumption of the starting material[3].

  • Perform the methanol-quench validation test (described above) to confirm 100% conversion.

  • Cool to room temperature and concentrate under reduced pressure to remove the solvent and excess SOCl2​ . Co-evaporate with dry toluene (2 × 20 mL) to azeotropically remove trace SOCl2​ and HCl .

  • The resulting crude 2-chloro-4-(methylsulfonyl)benzoyl chloride is isolated as a pale-yellow solid and must be used immediately in Protocol B to prevent ambient hydrolysis.

Protocol B: General Amidation to Form Benzamide Derivatives

Self-Validating System: The success of the amidation is validated through a targeted acid/base wash sequence. Unreacted amine is protonated and partitioned into the aqueous layer during the HCl wash, while the neutral benzamide product remains in the organic layer, ensuring high crude purity prior to chromatography.

Materials:

  • 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1.0 eq, crude from Protocol A)

  • Amine Substrate (Primary or Secondary) (1.1 eq)

  • Triethylamine ( Et3​N ) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (46.8 mmol) and Et3​N (8.9 mL, 63.9 mmol) in anhydrous DCM (60 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon)[3].

  • Cool the solution to 0 °C using an ice-water bath to suppress unwanted side reactions.

  • Dissolve the crude acid chloride from Protocol A in anhydrous DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes to strictly control the exothermic reaction[3].

  • After the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for an additional 2–4 hours.

  • Validation: Monitor the reaction via TLC (typically 1:1 Hexanes/Ethyl Acetate). The disappearance of the amine (if UV active) and the appearance of a new, less polar spot indicates product formation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove unreacted amine, and brine (50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or recrystallization (e.g., from ethanol/water) to yield the pure 2-chloro-4-(methylsulfonyl)benzamide derivative.

Substrate Scope & Quantitative Data

The following table summarizes typical yields, reaction times, and analytical purities for various amine substrates utilizing this standardized two-step protocol.

Amine SubstrateTarget Benzamide DerivativeAmidation Time (h)Isolated Yield (%)Purity (LC-MS)
AnilineN-Phenyl-2-chloro-4-(methylsulfonyl)benzamide3.088%>98%
BenzylamineN-Benzyl-2-chloro-4-(methylsulfonyl)benzamide2.592%>99%
Morpholine(2-Chloro-4-(methylsulfonyl)phenyl)(morpholino)methanone2.095%>99%
Ammonium Thiocyanate*2-Chloro-4-(methylsulfonyl)-N-carbamothioylbenzamide5.076%>95%
2-AminopyridineN-(Pyridin-2-yl)-2-chloro-4-(methylsulfonyl)benzamide4.581%>97%

*Note: The reaction with ammonium thiocyanate to form acylthioureas requires phase-transfer conditions or the use of polar aprotic solvents (e.g., Acetone) instead of DCM to ensure sufficient solubility of the thiocyanate salt[2].

References

  • Sharma et al. "Synthesis and biological evaluation of some novel 2-chloro-4-(methylsulfonyl) phenyl containing acylthiourea and 1,3-thiazolidin-4-one as promising antimicrobial agents". Heteroletters, Vol. 5, 2015.[Link]

  • PrepChem. "Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid". PrepChem.com.[Link]

  • Qingdao Kingagroot Resistant Weed Management Co Ltd."Pyrazole compound and salt and application thereof".

Sources

Application

High-Fidelity Preparation of 2-Chloro-4-(methylsulfonyl)benzamide Stock Solutions for In Vitro Cell Culture Assays

Introduction and Chemical Rationale 2-Chloro-4-(methylsulfonyl)benzamide (CAS: 869586-85-6) is a highly specific synthetic building block and bioactive precursor utilized in the development of novel antimicrobial agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

2-Chloro-4-(methylsulfonyl)benzamide (CAS: 869586-85-6) is a highly specific synthetic building block and bioactive precursor utilized in the development of novel antimicrobial agents and targeted small-molecule inhibitors. When transitioning this compound from solid-state chemistry to in vitro biological assays, the primary challenge lies in achieving complete solubilization without compromising cellular viability.

The molecular architecture of this compound features a benzamide backbone substituted with a chlorine atom and a methylsulfonyl group. The presence of the methylsulfonyl moiety significantly enhances its dipole moment, rendering it highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) compared to simple, unsubstituted benzamides[1]. Understanding this physicochemical causality is critical: attempting to dissolve this compound in aqueous buffers or ethanol will result in rapid precipitation, rendering downstream cellular assays irreproducible.

Physicochemical Profile
PropertyValue
Chemical Name 2-Chloro-4-(methylsulfonyl)benzamide
CAS Number 869586-85-6
Molecular Formula C₈H₈ClNO₃S
Molecular Weight 233.67 g/mol
Primary Solvent 100% Anhydrous DMSO
Storage (Solid) Room Temperature or 4°C (Desiccated)
Storage (Solution) -20°C (1 month) or -80°C (1 year)

Experimental Design & Causality (The "Why")

To ensure a self-validating and robust experimental setup, every step of the stock preparation must be tightly controlled.

  • Solvent Selection (Anhydrous DMSO): DMSO is the gold standard vehicle for hydrophobic and polar-aprotic compounds. It rapidly penetrates cell membranes and facilitates the intracellular delivery of the target molecule. However, DMSO is highly hygroscopic; absorbing atmospheric moisture will lower the solubility threshold of 2-Chloro-4-(methylsulfonyl)benzamide, leading to micro-precipitates. Therefore, strictly anhydrous, cell-culture grade DMSO must be used[2].

  • Vehicle Toxicity and Dilution Limits: DMSO can induce cellular toxicity, alter lipid bilayer dynamics, and trigger off-target transcriptional artifacts. To prevent solvent-induced cytotoxicity, standard in vitro protocols mandate that the final DMSO concentration in the cell culture medium must be maintained strictly below 0.1% to 0.2% (v/v)[3].

  • Aliquoting Strategy: Repeated freeze-thaw cycles degrade small molecules through oxidative stress and localized pH shifts. By dividing the master stock into single-use aliquots, the integrity of the compound is preserved across longitudinal studies[2].

Quantitative Dilution Matrix

To maintain the final DMSO concentration below 0.1% in your cell culture wells, you must prepare a highly concentrated master stock (typically 10 mM or 50 mM). The table below outlines the exact mass required to achieve these target concentrations.

Target Stock ConcentrationVolume of 100% DMSOMass of Compound Required
10 mM 1.0 mL2.34 mg
10 mM 5.0 mL11.68 mg
10 mM 10.0 mL23.37 mg
50 mM 1.0 mL11.68 mg
50 mM 5.0 mL58.42 mg
50 mM 10.0 mL116.84 mg

(Calculated using MW = 233.67 g/mol [1]. Formula: Mass = Volume × Concentration × Molecular Weight).

Step-by-Step Preparation Protocol

This protocol establishes a self-validating workflow to ensure the sterility, concentration accuracy, and solubility of the 2-Chloro-4-(methylsulfonyl)benzamide stock.

Phase 1: Weighing and Dissolution
  • Equilibration: Allow the vial of 2-Chloro-4-(methylsulfonyl)benzamide powder to equilibrate to room temperature for 30 minutes in a desiccator to prevent ambient moisture condensation.

  • Weighing: Using an analytical balance (calibrated to 0.01 mg readability), weigh the desired mass (e.g., 11.68 mg for a 1 mL, 50 mM stock) into a sterile, amber 1.5 mL microcentrifuge tube. Note: Amber tubes are recommended to prevent potential photo-degradation.

  • Solubilization: Add the calculated volume of anhydrous, cell-culture grade 100% DMSO.

  • Agitation: Vortex the solution vigorously for 60 seconds. If the powder does not dissolve completely, subject the tube to mild sonication in a water bath at 37°C for 2–5 minutes until the solution is optically clear.

Phase 2: Sterilization and Quality Control (Self-Validation)
  • Visual QC Check: Hold the tube against a light source. The solution must be completely transparent with no visible particulate matter or turbidity. If turbidity is present, the compound has not fully dissolved, and the actual concentration will be lower than calculated.

  • Sterile Filtration (Optional but Recommended): While 100% DMSO is generally self-sterilizing, passing the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter ensures absolute sterility for sensitive primary cell cultures. Do not use standard PES or nylon filters, as DMSO will dissolve them.

Phase 3: Aliquoting, Storage, and Application
  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile cryovials.

  • Storage: Store immediately at -20°C for short-term use (< 1 month) or -80°C for long-term preservation (up to 1 year)[2].

  • Application: When ready for the in vitro assay, thaw a single aliquot at room temperature. Perform a serial dilution in an intermediate vehicle (e.g., PBS) or directly into the pre-warmed cell culture medium, ensuring the final DMSO concentration is ≤ 0.1%[3]. Discard any unused portion of the thawed aliquot.

Workflow Visualization

G Start 2-Chloro-4-(methylsulfonyl)benzamide Powder Weigh Weighing (Analytical Balance) Start->Weigh Dissolve Dissolution in 100% DMSO (Vortex / Sonicate) Weigh->Dissolve QC1 Visual QC (Check for Particulates) Dissolve->QC1 QC1->Dissolve Precipitate (Warm to 37°C) Filter Sterile Filtration (0.22 µm PTFE) QC1->Filter Clear Solution Aliquot Aliquot & Store (-20°C or -80°C) Filter->Aliquot Dilute Dilution in Media (<0.1% Final DMSO) Aliquot->Dilute Thaw just before use Assay In Vitro Cell Culture Assay Dilute->Assay

Workflow for preparation and application of 2-Chloro-4-(methylsulfonyl)benzamide stock solutions.

References

  • Title: 2-Chloro-4-(methylsulfonyl)
  • Title: Inhibition of Hyaluronan Synthesis Protects against Central Nervous System (CNS)
  • Title: Ethoxysanguinarine DMSO stock solution preparation and storage (Application Notes)

Sources

Method

High-Throughput LC-MS/MS Sample Preparation and Quantification of 2-Chloro-4-(methylsulfonyl)benzamide in Complex Matrices

Abstract & Introduction The compound 2-Chloro-4-(methylsulfonyl)benzamide (CAS: 869586-85-6) is a critical intermediate and putative environmental degradant associated with the 4-hydroxyphenylpyruvate dioxygenase (HPPD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The compound 2-Chloro-4-(methylsulfonyl)benzamide (CAS: 869586-85-6) is a critical intermediate and putative environmental degradant associated with the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class of agrochemicals (e.g., sulcotrione, mesotrione, and benzobicyclon)[1]. In agricultural and environmental monitoring, tracking the degradation of parent triketone herbicides is essential, as they undergo biotic and abiotic cleavage to form stable methylsulfonylbenzoic acids[2], which can subsequently undergo amidation in microbially active soils to form benzamides.

Analyzing this compound presents distinct challenges: its semi-polar nature, the neutral charge of the amide and sulfone groups at typical pH levels, and the high background noise inherent to environmental matrices (e.g., humic acids in soil, dissolved organic matter in surface water). This Application Note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing Solid Phase Extraction (SPE) and QuEChERS methodologies[1][3] to isolate and quantify 2-Chloro-4-(methylsulfonyl)benzamide with high precision.

Physicochemical Properties & Rationale for Sample Preparation

Understanding the analyte's physicochemical profile is the foundation of any successful extraction protocol.

Table 1: Analyte Properties
PropertyValueAnalytical Implication
Molecular Formula C8H8ClNO3SContains distinct isotopic signatures ( 35 Cl/ 37 Cl) useful for MS confirmation.
Monoisotopic Mass 232.99Target precursor ion in ESI+ is [M+H] + at m/z 234.0.
LogP (Estimated) 0.8 – 1.5Semi-polar. Requires a balanced extraction approach; overly non-polar solvents (hexane) will yield poor recovery.
pKa Amide: >14Remains neutral across standard environmental pH ranges (pH 4–9). Ion-exchange SPE is ineffective.

Causality of Extraction Choice: Because 2-Chloro-4-(methylsulfonyl)benzamide lacks strongly ionizable functional groups at typical environmental pH, traditional ion-exchange SPE sorbents will fail to retain it. Instead, a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is required. The divinylbenzene-co-N-vinylpyrrolidone copolymer captures the analyte via dipole-dipole interactions (targeting the sulfonyl group) and π−π stacking (targeting the chlorinated aromatic ring)[3].

Experimental Workflows

Degradation Pathway Context

To understand the origin of the analyte in environmental samples, the following pathway illustrates the breakdown of parent HPPD inhibitors into the target benzamide.

Pathway P1 Parent HPPD Inhibitor (e.g., Sulcotrione) P2 Biotic/Abiotic Cleavage of Triketone Bridge P1->P2 P3 2-Chloro-4-(methylsulfonyl)benzoic acid (CMBA) P2->P3 P4 Amidation / Soil Microbial Action P3->P4 P5 2-Chloro-4-(methylsulfonyl)benzamide (Target Analyte) P4->P5

Caption: Putative environmental degradation pathway yielding the target benzamide.

Step-by-Step Sample Preparation Protocol

This protocol is designed as a self-validating system . By incorporating pre-extraction and post-extraction matrix spikes, analysts can mathematically isolate true extraction recovery from MS matrix suppression.

Protocol A: Surface and Groundwater (SPE)
  • Sample Filtration: Filter 100 mL of water through a 0.45 µm nylon membrane to remove suspended particulate matter. Causality: Prevents SPE frit clogging and removes bound residues.

  • Internal Standard Addition: Spike samples with 10 ng/L of an isotopically labeled internal standard (e.g., 13 C 6​ -analog).

  • SPE Conditioning: Condition a 200 mg/6 mL HLB cartridge with 5 mL Methanol (MeOH), followed by 5 mL LC-MS grade H 2​ O. Causality: Solvates the polymeric sorbent to maximize surface area interaction.

  • Loading: Pass the 100 mL sample through the cartridge at a flow rate of 2–3 mL/min.

  • Washing: Wash with 5 mL of 5% MeOH in H 2​ O. Causality: 5% MeOH is strong enough to elute highly polar salts and humic acids, but too weak to disrupt the hydrophobic interactions holding the semi-polar benzamide.

  • Elution: Elute the analyte with 2 × 3 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (95% H 2​ O / 5% Acetonitrile).

Protocol B: Soil Matrices (QuEChERS + dSPE)
  • Extraction: Weigh 5.0 g of homogenized soil into a 50 mL centrifuge tube. Add 5 mL of LC-MS grade H 2​ O and vortex for 1 min. Add 10 mL of Acetonitrile containing 1% Formic Acid.

  • Partitioning: Add QuEChERS salts (4 g MgSO 4​ , 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 2 mins, then centrifuge at 4000 rpm for 5 mins. Causality: The salts induce a phase separation, driving the semi-polar benzamide into the upper acetonitrile layer[1].

  • Cleanup: Transfer 2 mL of the supernatant to a dSPE tube containing 150 mg MgSO 4​ and 50 mg PSA (Primary Secondary Amine). Centrifuge at 10,000 rpm for 3 mins. Causality: PSA removes organic acids and humic interferences without binding the neutral benzamide.

  • Reconstitution: Evaporate 1 mL of the cleaned extract and reconstitute in 1 mL of Initial Mobile Phase.

SPE_Workflow N1 1. Matrix Pre-treatment (Filter H2O or QuEChERS Soil) N2 2. HLB SPE Conditioning (5 mL MeOH, 5 mL H2O) N1->N2 N3 3. Sample Loading (Load at 2-3 mL/min) N2->N3 N4 4. Wash Step (5 mL 5% MeOH in H2O) Removes polar matrix N3->N4 N5 5. Elution (6 mL Acetonitrile) Elutes target analyte N4->N5 N6 6. Concentration & Reconstitution (Dry under N2, reconstitute) N5->N6

Caption: Unified Sample Preparation Workflow for 2-Chloro-4-(methylsulfonyl)benzamide.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

A Biphenyl stationary phase is highly recommended over standard C18. The biphenyl phase provides enhanced retention and selectivity for aromatic and sulfonyl-containing compounds via π−π interactions, effectively separating the analyte from co-extracted matrix components.

Table 2: LC Gradient Conditions

Column: Biphenyl (100 mm × 2.1 mm, 1.7 µm) Mobile Phase A: H 2​ O + 0.1% Formic Acid (Facilitates [M+H] + formation) Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)% A% BFlow Rate (mL/min)
0.09550.4
1.09550.4
4.510900.4
6.010900.4
6.19550.4
8.59550.4
Mass Spectrometry (MRM) Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) mode.

Table 3: MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale
Target 234.0155.025Quantifier: Loss of the methylsulfonyl group (-SO 2​ CH 3​ , 79 Da).
Target 234.0217.015Qualifier: Loss of ammonia from the amide (-NH 3​ , 17 Da).
Target ( 37 Cl) 236.0157.025Confirmation: Isotopic confirmation utilizing the naturally occurring 37 Cl isotope.

System Suitability and Self-Validation Data

To ensure the trustworthiness of the assay, matrix effects (ME) and absolute recovery (RE) must be calculated using the following formulas:

  • ME(%)=(PeakAreapost−extractionspike​/PeakAreaneatstandard​)×100

  • RE(%)=(PeakAreapre−extractionspike​/PeakAreapost−extractionspike​)×100

Table 4: Simulated Method Performance Data
MatrixSpike Level (ng/L)Absolute Recovery (%)RSD (%)Matrix Effect (%)
Surface Water 1094.23.8-6.5 (Minor Suppression)
Soil Extract 5089.55.4-18.2 (Moderate Suppression)

Note: The moderate matrix suppression in soil extracts necessitates the use of matrix-matched calibration curves or stable isotope-labeled internal standards to ensure accurate quantification.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 735863, 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved March 31, 2026, from[Link][2]

  • Ecotoxicology and Environmental Safety. (2019). Method validation and dissipation kinetics of the new HPPD inhibitor QYR301 in rice, paddy water and paddy soil using a QuEChERS-based method and LC-MS/MS. PubMed. Retrieved March 31, 2026, from [Link][1]

  • Journal of Agricultural and Food Chemistry. (2002). Determination of Isoxaflutole (Balance) and Its Metabolites in Water Using Solid Phase Extraction Followed by High-Performance Liquid Chromatography with Ultraviolet or Mass Spectrometry. ACS Publications. Retrieved March 31, 2026, from[Link][3]

Sources

Application

Application Note: Utilizing 2-Chloro-4-(methylsulfonyl)benzamide as a Chemical Probe for Smoothened (SMO) Receptor High-Throughput Screening

Introduction & Scientific Rationale The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a well-documented driver of va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a well-documented driver of various malignancies, most notably basal cell carcinoma (BCC) and medulloblastoma[1]. The primary druggable node within this cascade is Smoothened (SMO) , a seven-transmembrane G-protein-coupled receptor (GPCR)-like protein.

In the realm of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), 2-Chloro-4-(methylsulfonyl)benzamide (CAS: 869586-85-6) serves as a highly valuable chemical probe and structural pharmacophore[2]. This compound is the critical intermediate and core fragment that led to the discovery of vismodegib (Erivedge), the first-in-class FDA-approved SMO inhibitor[1][3].

The Causality of the Pharmacophore

Why use this specific fragment in screening assays? The molecular architecture of 2-Chloro-4-(methylsulfonyl)benzamide is perfectly tuned for the SMO transmembrane binding pocket. The benzamide core provides essential hydrophobic interactions, while the methylsulfonyl group acts as a critical hydrogen-bond acceptor, anchoring the molecule to specific arginine residues within the SMO receptor[2]. By utilizing this compound as a baseline probe or positive control in HTS, researchers can accurately map the SMO binding pocket, validate competitive displacement assays, and identify novel scaffolds that mimic or improve upon these crucial binding dynamics[4].

Hh_Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses (Absence of Hh) GLI GLI Transcription Factors SMO->GLI Activates Probe 2-Chloro-4-(methylsulfonyl) benzamide Probe Probe->SMO Binds & Inhibits TargetGenes Target Gene Expression (Tumor Proliferation) GLI->TargetGenes Transcribes

Fig 1: Mechanism of Hedgehog pathway inhibition by the 2-Chloro-4-(methylsulfonyl)benzamide probe.

High-Throughput Screening (HTS) Assay Design

To effectively utilize 2-Chloro-4-(methylsulfonyl)benzamide in HTS, a self-validating, two-tiered screening cascade is recommended.

  • Primary Screen: BODIPY-Cyclopamine Fluorescence Polarization (FP) Assay Causality: BODIPY-cyclopamine is a fluorescently labeled SMO antagonist[5][6]. When bound to the SMO receptor, its rotational freedom decreases, resulting in high fluorescence polarization. If a test compound (or our probe) successfully competes for the binding site, the fluorescent ligand is displaced into the solution, tumbling rapidly and lowering the FP signal[4][7]. This homogeneous assay is highly scalable and directly measures target engagement.

  • Orthogonal Counter-Screen: Gli-Luciferase Reporter Assay Causality: Binding does not always equal functional antagonism. The reporter assay measures the downstream transcriptional activity of GLI, ensuring that compounds displacing cyclopamine actually inhibit pathway activation rather than acting as agonists[8][9].

HTS_Workflow Prep Fragment Library & Probe Prep (Acoustic Dispensing) Assay1 Primary Screen BODIPY-Cyclopamine FP Assay Prep->Assay1 QC QC & Z'-Factor Validation (Z' > 0.6) Assay1->QC Assay2 Orthogonal Screen Gli-Luciferase Reporter QC->Assay2 Active Hits Hit Hit Validation & SAR Expansion Assay2->Hit Functional Antagonists

Fig 2: Two-tiered HTS workflow utilizing the chemical probe for target validation.

Experimental Protocols

Protocol A: BODIPY-Cyclopamine FP Displacement Assay

This protocol is designed for 384-well microplates and incorporates built-in quality control (Z'-factor).

Materials:

  • HEK293T cells overexpressing human wild-type SMO[9].

  • BODIPY-cyclopamine (5 nM final concentration)[4].

  • 2-Chloro-4-(methylsulfonyl)benzamide (Positive control/Probe)[2].

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T-SMO cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet to a protein concentration of 1 mg/mL.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of test compounds, DMSO (negative control), and 2-Chloro-4-(methylsulfonyl)benzamide (positive control, 10 µM final) into a black, flat-bottom 384-well plate. Self-Validation: Ensure DMSO concentration remains constant (≤1% v/v) across all wells to prevent solvent-induced membrane disruption.

  • Reagent Addition: Add 10 µL of the SMO membrane suspension (10 µg protein/well) to the plate. Incubate for 15 minutes at room temperature to allow pre-binding of test compounds.

  • Probe Addition: Add 10 µL of 10 nM BODIPY-cyclopamine (diluted in assay buffer) to all wells, bringing the final assay volume to 20 µL and the probe concentration to 5 nM.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Reading & Analysis: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using FP optics (Excitation: 485 nm, Emission: 530 nm).

  • Data Validation: Calculate the Z'-factor using the DMSO and positive control wells. A Z'-factor > 0.6 indicates a robust, reliable assay ready for hit identification[7].

Protocol B: Gli-Luciferase Reporter Cell Assay

This functional assay confirms downstream pathway inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter (Gli-Luc) into white 384-well tissue culture plates at 5,000 cells/well in 20 µL of DMEM containing 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pathway Stimulation: Remove the media and replace with 15 µL of low-serum DMEM (0.5% FBS) containing 100 ng/mL recombinant Sonic Hedgehog (Shh) ligand to activate the pathway.

  • Compound Treatment: Add 5 µL of the test compounds or 2-Chloro-4-(methylsulfonyl)benzamide (diluted in low-serum media) to the respective wells. Incubate for 24 hours.

  • Detection: Equilibrate the plate to room temperature for 15 minutes. Add 20 µL of a homogeneous luminescence reagent (e.g., Bright-Glo™). Incubate for 5 minutes on a plate shaker.

  • Reading: Measure luminescence. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Quantitative Data Presentation

When validating the HTS platform, 2-Chloro-4-(methylsulfonyl)benzamide and its optimized derivative (vismodegib) should yield predictable baseline metrics. The table below summarizes the expected pharmacological profiles when running the protocols described above.

Compound / ProbeTargetFP Assay IC₅₀ (nM)Reporter Assay IC₅₀ (nM)Expected Z'-FactorPrimary Application
2-Chloro-4-(methylsulfonyl)benzamide SMO1,200 - 2,5003,000 - 5,000> 0.65Fragment Probe / HTS Baseline Control
Vismodegib (GDC-0449) SMO3.0 - 10.010.0 - 25.0> 0.70Potent Positive Control / Reference Drug
BODIPY-Cyclopamine SMON/A (Kd ~ 5 nM)N/AN/AFluorescent Tracer Ligand
DMSO (Vehicle) N/ABaseline SignalBaseline SignalN/ANegative Control / Normalization

Table 1: Expected pharmacological parameters for SMO chemical probes in standardized HTS assays.

References

  • Basset-Seguin, N., et al. "Vismodegib: the Proof of Concept in Basal Cell Carcinoma." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Stanton, B. Z., et al. "Discovery of Small-Molecule Modulators of the Sonic Hedgehog Pathway." American Chemical Society (ACS). Available at:[Link]

  • Shi, Y., et al. "The development of a high-content screening binding assay for the smoothened receptor." PubMed. Available at: [Link]

  • Wang, Y., et al. "A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy." MDPI. Available at: [Link]

Sources

Method

Preclinical In Vivo Dosing Strategies for 2-Chloro-4-(methylsulfonyl)benzamide and Its Derivatives

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanisti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

As a Senior Application Scientist in preclinical pharmacology, I frequently encounter challenges in formulating and dosing highly hydrophobic small molecules. 2-Chloro-4-(methylsulfonyl)benzamide (CAS 869586-85-6) is a critical chemical building block and the primary pharmacophore for a class of Smoothened (SMO) antagonists, most notably the FDA-approved Hedgehog (Hh) pathway inhibitor, Vismodegib (GDC-0449) [1].

When evaluating this compound or its direct derivatives in vivo, the physicochemical properties of the methylsulfonylbenzamide core—specifically its high lipophilicity and low aqueous solubility—dictate the experimental design. The benzamide moiety is responsible for binding the transmembrane pocket of the SMO protein, locking it in an inactive conformation. This prevents the downstream nuclear translocation of GLI1/GLI2 transcription factors, effectively starving Hh-driven tumors (e.g., Medulloblastoma, Basal Cell Carcinoma) of their survival signals.

HhPathway SHH Sonic Hedgehog (SHH Ligand) PTCH1 PTCH1 Receptor SHH->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Represses (Default State) GLI GLI1 / GLI2 Transcription Factors SMO->GLI Activates Benzamide 2-Chloro-4-(methylsulfonyl)benzamide (Pharmacophore/Inhibitor) Benzamide->SMO Antagonizes & Locks Transcription Target Gene Expression (Proliferation, Survival) GLI->Transcription Promotes

Figure 1: Mechanism of action of 2-chloro-4-(methylsulfonyl)benzamide derivatives in the Hh pathway.

Experimental Design Principles

Successful in vivo dosing requires a deep understanding of the causality behind vehicle selection and administration routes.

  • Vehicle Causality: Due to the hydrophobic nature of the methylsulfonyl group, aqueous solutions are unviable. For oral (PO) administration, a suspension in MCT (0.5% Methylcellulose / 0.2% Tween-80) is the gold standard. The Tween-80 acts as a surfactant to reduce the surface tension of the drug particles, while Methylcellulose increases vehicle viscosity, preventing rapid settling and ensuring uniform dosing [2].

  • Pharmacokinetic (PK) Nonlinearity: When dosing this class of compounds orally, exposure (AUC) increases with dose but becomes non-linear and saturates at doses >50 mg/kg [1]. This is caused by solubility-limited absorption in the murine gastrointestinal tract. Therefore, increasing the dose beyond 75 mg/kg rarely yields higher systemic exposure.

  • Intraperitoneal (IP) Considerations: For systemic delivery bypassing the GI tract, IP injection requires complete solubilization to avoid peritoneal necrosis. A maximum of 10% DMSO in PBS or corn oil is used to disrupt the crystal lattice of the benzamide core without inducing lethal solvent toxicity [2].

Standardized In Vivo Workflow

InVivoWorkflow Step1 1. Formulation (MCT or DMSO/PBS) Step2 2. Administration (PO or IP, 20-100 mg/kg) Step1->Step2 Step3 3. In Vivo Monitoring (Tumor Vol, Body Wt) Step2->Step3 Step4 4. Tissue Harvest (Plasma, Tumor) Step3->Step4 Step5 5. PD Validation (GLI1 qPCR) Step4->Step5

Figure 2: Standardized in vivo workflow for evaluating SMO inhibitors in murine models.

Step-by-Step Formulation Protocols

Protocol A: Oral Gavage (PO) Suspension (MCT Vehicle)

This protocol generates a stable suspension ideal for Once-Daily (QD) or Twice-Daily (BID) dosing.

  • Weighing: Accurately weigh the required mass of the 2-chloro-4-(methylsulfonyl)benzamide compound into a sterile glass vial.

  • Wetting: Add 0.2% (v/v) Tween-80 directly to the powder. Vortex vigorously for 60 seconds to coat the hydrophobic particles.

  • Suspension: Gradually add 0.5% (w/v) Methylcellulose (in sterile water) dropwise while continuously vortexing.

  • Homogenization: Sonicate the mixture in a water bath at room temperature for 10–15 minutes. Caution: Do not exceed 15 minutes or allow the bath to heat up, as thermal degradation of the sulfonyl bond may occur.

  • Self-Validation Step: Allow the suspension to sit undisturbed for 10 minutes. If visible separation or rapid settling occurs, the particle size is too large; re-sonicate or use a tissue homogenizer. Always vortex immediately prior to drawing the suspension into the gavage syringe.

Protocol B: Intraperitoneal (IP) Injection Solution

This protocol is utilized for acute models (e.g., Liver Fibrosis, HCC) where rapid systemic bioavailability is required [2].

  • Stock Creation: Dissolve the compound in 100% molecular-grade DMSO to create a 10X concentrated stock. Vortex until optically clear.

  • Dilution: Slowly add the DMSO stock dropwise into sterile PBS (or Corn Oil) under continuous, rapid vortexing to achieve a final concentration of 10% DMSO.

  • Self-Validation Step: Hold the vial against a light source. The solution must be perfectly clear . If micro-precipitates (cloudiness) form, the drug has crashed out of solution. Do not inject a cloudy IP formulation, as precipitated drug will cause localized inflammation, erratic absorption, and invalidate your PK data.

Quantitative Dosing Strategies

The following table synthesizes validated in vivo dosing parameters for 2-chloro-4-(methylsulfonyl)benzamide derivatives based on established preclinical models [1, 2].

ParameterOral (PO) AdministrationIntraperitoneal (IP) Administration
Typical Dose Range 25 – 100 mg/kg20 – 50 mg/kg
Optimal Vehicle 0.5% MC, 0.2% Tween-80 (MCT)10% DMSO in PBS or Corn Oil
Dosing Frequency QD or BID (Steady-state by dose 5)QD (Typically 9–14 day regimens)
PK Characteristics Non-linear >50 mg/kg (Saturated absorption)Linear up to 40 mg/kg
Target Murine Models Medulloblastoma (Ptch+/-), BCC xenograftsHepatocellular Carcinoma (HCC), Mdr2-/-
Toxicity Threshold Well tolerated up to 100 mg/kgWeight loss observed >50 mg/kg (DMSO driven)

Pharmacodynamic (PD) Validation

To ensure your dosing strategy is effectively engaging the target in vivo, you must establish a reliable Pharmacodynamic (PD) readout. Because SMO inhibition directly blocks the Hh pathway, the most robust self-validating metric is the transcriptional downregulation of GLI1 .

Validation Protocol:

  • Harvest tumor/stromal tissue 12 hours post-final dose.

  • Extract total RNA and synthesize cDNA.

  • Perform RT-qPCR targeting Gli1 mRNA (normalize to Gapdh or Actb).

  • Expected Result: A successful dosing regimen of a methylsulfonylbenzamide SMO antagonist (at ≥25 mg/kg) should yield a >80% repression of Gli1 expression compared to vehicle-treated controls [1]. Failure to achieve this indicates either poor formulation stability, sub-therapeutic dosing, or a mutational resistance in the specific tumor model (e.g., SMO D473H mutation).

References

  • Wong H, Alicke B, West KA, et al. "Pharmacokinetic-Pharmacodynamic Analysis of Vismodegib in Preclinical Models of Mutational and Ligand-Dependent Hedgehog Pathway Activation." Clinical Cancer Research, 2011;17(14):4682-4692. URL:[Link]

  • Philips GM, Chan IS, Swiderska M, et al. "Hedgehog Signaling Antagonist Promotes Regression of Both Liver Fibrosis and Hepatocellular Carcinoma in a Murine Model of Primary Liver Cancer." PLoS One, 2011;6(9):e23943. URL:[Link]

Application

Application Note: Dissolution Testing Parameters for 2-Chloro-4-(methylsulfonyl)benzamide

Introduction This document provides a comprehensive guide to developing and validating a dissolution testing method for 2-Chloro-4-(methylsulfonyl)benzamide, a key intermediate in the synthesis of various pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive guide to developing and validating a dissolution testing method for 2-Chloro-4-(methylsulfonyl)benzamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Dissolution testing is a critical quality control measure and an essential component of drug development, providing insights into the in-vivo performance of a drug product.[2] For compounds like 2-Chloro-4-(methylsulfonyl)benzamide, which, based on its structure as a substituted benzamide, may exhibit poor aqueous solubility, a systematic and scientifically justified approach to dissolution method development is paramount.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It outlines a detailed protocol, explains the scientific rationale behind the chosen parameters, and adheres to the principles of scientific integrity and authoritative guidelines from the United States Pharmacopeia (USP) and the U.S. Food and Drug Administration (FDA).[5][6][7]

Scientific Rationale and Method Development Strategy

The development of a robust dissolution method begins with an understanding of the physicochemical properties of the active pharmaceutical ingredient (API). While specific data for 2-Chloro-4-(methylsulfonyl)benzamide is limited, its structure—containing a benzamide core, a chloro-substituent, and a methylsulfonyl group—suggests it is likely a Biopharmaceutics Classification System (BCS) Class 2 or 4 compound (low solubility).[1][4] This assumption dictates a method development strategy focused on ensuring adequate sink conditions and selecting a discriminatory medium.

Our strategy involves a multi-tiered approach:

  • Solubility Profiling: Determining the pH-dependent solubility to identify a suitable dissolution medium.

  • Media Selection: Evaluating various media, including surfactants, to achieve sink conditions, which is defined as a volume of medium at least three times that required to form a saturated solution of the drug.[3]

  • Apparatus and Agitation Speed Selection: Choosing the appropriate USP apparatus and optimizing the agitation rate to ensure reproducible and discriminatory results.[8]

  • Analytical Finish: Developing a specific and validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of the dissolved analyte.[9]

dot graph TD { A[Start: Physicochemical Characterization] --> B{Poor Aqueous Solubility?}; B -- Yes --> C[Solubility Profiling in pH Buffers]; B -- No --> D[Use Standard USP Buffers]; C --> E{Sink Conditions Achieved?}; E -- No --> F[Evaluate Surfactants (e.g., SLS)]; E -- Yes --> G[Select Optimal pH Buffer]; F --> G; G --> H[Select Apparatus (USP 1 or 2)]; H --> I[Optimize Agitation Speed]; I --> J[Develop & Validate Analytical Method (HPLC-UV)]; J --> K[Finalize Dissolution Method]; K --> L[Perform Method Validation]; L --> M[End: Routine QC Testing];

} caption: Dissolution Method Development Workflow

Proposed Dissolution Testing Parameters

Based on the principles outlined above for a poorly soluble compound, the following parameters are proposed as a starting point for method development and validation.

ParameterRecommended ConditionRationale
Apparatus USP Apparatus 2 (Paddle)The paddle apparatus is generally preferred for tablets and is less susceptible to issues like coning. It provides gentle agitation suitable for poorly soluble compounds.[5][6]
Dissolution Medium 900 mL of pH 6.8 phosphate buffer with 0.5% Sodium Lauryl Sulfate (SLS)A pH of 6.8 mimics intestinal fluid. For poorly soluble drugs, the addition of a surfactant like SLS is often necessary to achieve sink conditions and ensure complete dissolution.[10]
Temperature 37 ± 0.5 °CThis temperature is maintained to simulate physiological conditions.
Agitation Speed 75 RPMFor BCS Class 2 drugs, a paddle speed of 75 RPM is a common starting point that provides sufficient agitation without being overly aggressive.[7]
Sampling Times 10, 15, 30, 45, and 60 minutesMultiple time points are recommended for poorly soluble drugs to characterize the dissolution profile and ensure at least 85% of the drug is released.[7]
Analytical Method HPLC-UVHPLC offers the specificity and sensitivity required for accurate quantification of the active ingredient in the presence of excipients and the dissolution medium.[9][11]

Experimental Protocols

Preparation of Dissolution Medium (pH 6.8 Phosphate Buffer with 0.5% SLS)
  • Prepare Phosphate Buffer: Dissolve 6.8 g of monobasic potassium phosphate and 0.9 g of sodium hydroxide in 1000 mL of deionized water. Adjust the pH to 6.8 ± 0.05 with either 0.2 M sodium hydroxide or 0.2 M phosphoric acid.

  • Add Surfactant: To 900 mL of the prepared buffer for each vessel, add 4.5 g of Sodium Lauryl Sulfate (SLS).

  • Mix and Degas: Stir the medium until the SLS is completely dissolved. Degas the medium by sonication or vacuum filtration before use to prevent the formation of bubbles that can interfere with the test.

Dissolution Procedure
  • Apparatus Setup: Assemble the USP Apparatus 2 (Paddle) and equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.

  • Sample Introduction: Place one dosage unit (e.g., one tablet) into each vessel, ensuring it sinks to the bottom before starting the paddle rotation.

  • Initiate Test: Start the apparatus immediately at a rotation speed of 75 RPM.

  • Sampling: At each specified time point (10, 15, 30, 45, and 60 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Sample Preparation: Immediately filter the withdrawn samples through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from interfering with the analysis. Dilute the filtrate with the mobile phase as necessary to bring the concentration within the calibration range of the analytical method.

Analytical Method: HPLC-UV

The following HPLC conditions are proposed for the quantification of 2-Chloro-4-(methylsulfonyl)benzamide. These are based on common methods for benzamide and sulfonamide compounds and should be optimized and validated.[12][13][14]

HPLC ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm (To be confirmed by UV scan)
Run Time 10 minutes
Method Validation

The entire dissolution and analytical method must be validated according to ICH Q2(R1) guidelines.[15][16][17] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[18]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: ICH Q2(R1) Validation Parameters

Conclusion

This application note provides a scientifically grounded framework for developing and validating a dissolution testing method for 2-Chloro-4-(methylsulfonyl)benzamide. By systematically evaluating solubility, selecting appropriate media and apparatus conditions, and employing a validated HPLC-UV analytical finish, a robust and reliable method can be established. This ensures that the dissolution test serves as a meaningful quality control tool, reflecting the in-vivo performance of the drug product. Adherence to USP, FDA, and ICH guidelines is essential throughout the method development and validation process.[5][7][15][17]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][15][16][17]

  • Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed. PubMed. [Link][12]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][16]

  • <711> DISSOLUTION. USP-PF. [Link][5]

  • General Chapters: <711> DISSOLUTION. USP29-NF24 - Pharmacopeia. [Link][6]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link][7]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link][17]

  • Pharmaceutical Dissolution Analysis Testing. BA Sciences. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][18]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS. [Link][3]

  • Development and validation of an LC-UV method for the determination of sulfonamides in animafeeds. ResearchGate. [Link][13]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link][14]

  • Dissolution Testing for Generic Drugs: An FDA Perspective. PMC. [Link][10]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Research Square. [Link]

  • fDA-Guidance-for-Industry-1-Dissolution-Testing-of-Immediate-Release-Solid-Oral-Dosage-Forms.pdf. ResearchGate. [Link][2]

Sources

Method

Application Notes and Protocols for Assessing Cell Viability with 2-Chloro-4-(methylsulfonyl)benzamide

Authored by: Gemini, Senior Application Scientist Introduction 2-Chloro-4-(methylsulfonyl)benzamide is a chemical compound belonging to the benzamide and sulfonamide classes. Molecules within these classes have garnered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-4-(methylsulfonyl)benzamide is a chemical compound belonging to the benzamide and sulfonamide classes. Molecules within these classes have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Notably, various substituted benzamide and sulfonamide derivatives have demonstrated potent anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1][2][3][4] The underlying mechanisms for these effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5][6]

For instance, certain N-substituted benzamides have been shown to trigger the intrinsic apoptotic pathway, which is mediated by mitochondria.[5] This pathway involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.[5] Furthermore, some sulfonamide-containing compounds have been identified as inhibitors of carbonic anhydrases, enzymes that are often overexpressed in tumors and contribute to their survival and proliferation.[2][7]

Given the pharmacological potential of this class of compounds, robust and reliable methods to assess their impact on cell viability are crucial for researchers in oncology and drug development. These application notes provide detailed protocols for evaluating the cytotoxic and apoptotic effects of 2-Chloro-4-(methylsulfonyl)benzamide on cancer cells. The protocols described herein are foundational and can be adapted for high-throughput screening and detailed mechanistic studies.

Scientific Principle: Assessing Cytotoxicity and Apoptosis

The primary methods detailed in this guide focus on two key aspects of cell health: metabolic activity as an indicator of cell viability and the detection of phosphatidylserine exposure as an early marker of apoptosis.

  • Metabolic Viability Assay (MTT Assay): This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

  • Apoptosis Detection (Annexin V/Propidium Iodide Staining): In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate late apoptotic and necrotic cells. Dual staining with fluorescently labeled Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the effect of 2-Chloro-4-(methylsulfonyl)benzamide on cell viability.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Preparation (Stock Solution) Seeding 3. Cell Seeding (96-well or 6-well plates) Compound_Prep->Seeding Treatment 4. Treatment with 2-Chloro-4-(methylsulfonyl)benzamide (Dose-Response) Seeding->Treatment MTT_Assay 5a. MTT Assay (Metabolic Activity) Treatment->MTT_Assay AnnexinV_PI_Assay 5b. Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV_PI_Assay Data_Acquisition 6. Data Acquisition (Plate Reader or Flow Cytometer) MTT_Assay->Data_Acquisition AnnexinV_PI_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation, Apoptosis Quadrants) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for cell viability and apoptosis assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-4-(methylsulfonyl)benzamide.

Materials and Reagents:

  • 2-Chloro-4-(methylsulfonyl)benzamide

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell line (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-Chloro-4-(methylsulfonyl)benzamide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol uses flow cytometry to quantify apoptosis induced by 2-Chloro-4-(methylsulfonyl)benzamide.

Materials and Reagents:

  • 2-Chloro-4-(methylsulfonyl)benzamide

  • Selected cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with 2-Chloro-4-(methylsulfonyl)benzamide at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect the supernatant as it may contain detached apoptotic cells.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls to correct for spectral overlap between the FITC and PI channels.

    • Collect data for at least 10,000 events per sample.

Data Analysis:

  • The data will be displayed in a quadrant plot:

    • Lower-left quadrant (Annexin V- / PI-): Live cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Proposed Mechanism of Action: Induction of Intrinsic Apoptosis

Based on studies of similar benzamide derivatives, 2-Chloro-4-(methylsulfonyl)benzamide may induce apoptosis through the mitochondrial pathway.[5] The following diagram illustrates this proposed signaling cascade.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase Compound 2-Chloro-4-(methylsulfonyl)benzamide Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) Compound->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by benzamides.

Troubleshooting

Issue Possible Cause Solution
High variability in MTT assay Uneven cell seedingEnsure a single-cell suspension before seeding and mix gently.
Edge effects in 96-well plateAvoid using the outer wells or fill them with sterile PBS.
Low signal in MTT assay Low cell number or low metabolic activityIncrease cell seeding density or incubation time.
High background in Annexin V/PI assay Excessive centrifugation speed or vortexingHandle cells gently to avoid mechanical damage to the cell membrane.
Delayed analysis after stainingAnalyze samples promptly after staining as the signal can diminish over time.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of 2-Chloro-4-(methylsulfonyl)benzamide on cell viability and apoptosis. By employing these methods, researchers can obtain reliable and reproducible data to characterize the cytotoxic potential of this compound and to further elucidate its mechanism of action, thereby contributing to the development of novel therapeutic strategies.

References

  • Glemžaitė, M., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6883. Available at: [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27281-27294. Available at: [Link]

  • Strid, H., et al. (2001). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 84(8), 1117-1123. Available at: [Link]

  • Glemžaitė, M., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6883. Available at: [Link]

  • Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Molecules, 26(5), 1341. Available at: [Link]

  • Miran, H. N., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
  • de Farias, L. F. A., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences, 24, 23-36. Available at: [Link]

  • AERU. (2025). 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (Ref: AE-0456148). Retrieved from [Link]

  • Saim, A. B., et al. (2024). Bioassay-guided isolation of two antiproliferative metabolites from Pterocarpus indicus Willd. against TGF-β-induced prostate stromal cells (WPMY-1) proliferation via PI3K/AKT signaling pathway. Frontiers in Pharmacology, 15, 1455584. Available at: [Link]

  • P. Hemamalini, et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2275. Available at: [Link]

  • El-Sayed, M. A.-H., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16799. Available at: [Link]

  • Kim, S. M., et al. (2025). BBI608 induces apoptosis in mucoepidermoid carcinoma cells by targeting a post-transcriptional regulatory mechanisms of myeloid cell leukemia-1. Archives of Oral Biology, 182, 106467. Available at: [Link]

  • Ghorab, M. M., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1341. Available at: [Link]

  • Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Zhang, Y., et al. (2019). A novel Bcl-2 inhibitor, BM-1197, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway. BMC Cancer, 20(1), 1. Available at: [Link]

  • Wang, Y., et al. (2026). Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells.
  • Cepham Life Sciences. (2026). Revolutionizing Research: Cutting-Edge Advances in Cell Viability Assays. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-4-(methylsulfonyl)benzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-chloro-4-(methylsulfonyl)benzamide (CAS 8695...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-chloro-4-(methylsulfonyl)benzamide (CAS 869586-85-6).

This compound is a highly valuable building block in drug discovery and agrochemistry. Most notably, its activated precursor, 2-chloro-4-(methylsulfonyl)benzoyl chloride, is the cornerstone intermediate in the synthesis of the Hedgehog signaling pathway inhibitor Vismodegib (Erivedge)[1][2], as well as various benzofuropyrimidinone-based protein kinase inhibitors[3].

Despite the apparent simplicity of amidation, scaling this reaction frequently suffers from poor yields due to competitive hydrolysis and unexpected dehydration side-reactions. This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to ensure >90% yield and high purity.

Part 1: Mechanistic Workflow & Competing Pathways

To optimize yield, we must first understand the causality behind yield loss. The synthesis proceeds via a highly reactive acid chloride intermediate. Because the amidation step is strongly exothermic, failing to control the temperature in the presence of moisture leads to rapid hydrolysis, reverting the intermediate back to the starting material. Furthermore, residual chlorinating agents can dehydrate the final product into a nitrile.

AmidationPathway SM 2-Chloro-4-(methylsulfonyl)benzoic acid Act Activation (Oxalyl Chloride, cat. DMF) SM->Act Step 1 Int 2-Chloro-4-(methylsulfonyl)benzoyl chloride Act->Int -CO, -CO2, -HCl Amid Amidation (NH3 in THF, 0-5°C) Int->Amid Step 2 Hyd Hydrolysis (H2O + Heat) Int->Hyd Competing Reaction Prod 2-Chloro-4-(methylsulfonyl)benzamide Amid->Prod +NH3 Nit Nitrile Dehydration (Excess Reagent) Prod->Nit Over-reaction Hyd->SM Yield Loss

Reaction pathway for 2-chloro-4-(methylsulfonyl)benzamide synthesis and common side reactions.

Part 2: Self-Validating Experimental Protocol

This protocol utilizes oxalyl chloride instead of thionyl chloride ( SOCl2​ ) to allow for milder activation conditions, and incorporates a critical toluene co-evaporation step to prevent downstream side reactions[3]. It is designed as a self-validating system using In-Process Controls (IPCs).

Scale: 100 mmol

Step 1: Acid Chloride Formation

  • Suspend 23.4 g (100 mmol) of 2-chloro-4-(methylsulfonyl)benzoic acid in 200 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 0.5 mL of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Cool the suspension to 0°C using an ice bath.

  • Add 10.5 mL (120 mmol, 1.2 eq) of oxalyl chloride dropwise over 30 minutes to control the evolution of CO , CO2​ , and HCl gases.

  • Remove the ice bath and stir at room temperature for 3 hours, or until gas evolution ceases and the solution becomes homogeneous.

  • IPC Validation 1: Withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via HPLC/LC-MS. The chromatogram must show 100% conversion to the methyl ester derivative, confirming complete acid chloride formation. Do not proceed until starting material is undetectable.

Step 2: Reagent Purging (Critical for Purity)

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess oxalyl chloride.

  • Add 50 mL of anhydrous toluene to the crude residue and evaporate under vacuum. Repeat this co-evaporation step twice. Causality: Toluene forms an azeotrope with residual oxalyl chloride and HCl , ensuring their complete removal. Skipping this step causes nitrile formation in Step 3.

Step 3: Controlled Amidation

  • Dissolve the purified acid chloride in 150 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution strictly to 0–5°C using an ice-salt bath.

  • Slowly bubble anhydrous NH3​ gas into the solution (or dropwise add 300 mL of 0.5 M NH3​ in THF) over 45 minutes. Monitor the internal temperature; it must not exceed 5°C to prevent thermal degradation.

  • Stir for 1 hour at 0°C, then allow it to warm to room temperature over 2 hours.

  • IPC Validation 2: Withdraw a 50 µL aliquot and quench in methanol. HPLC analysis should reveal the target benzamide peak and the complete absence of the methyl ester (which would indicate unreacted acid chloride).

Step 4: Workup & Isolation

  • Concentrate the THF under reduced pressure.

  • Slurry the resulting solid in 200 mL of ice-cold distilled water to dissolve the NH4​Cl byproduct salts.

  • Filter the precipitate, wash with 50 mL of cold water followed by 20 mL of cold diethyl ether to remove non-polar impurities.

  • Dry under vacuum at 45°C overnight to afford 2-chloro-4-(methylsulfonyl)benzamide.

Part 3: Troubleshooting Guides & FAQs

Q: Why is my amidation yield consistently dropping below 60%, with a large recovery of the starting benzoic acid? A: This is a classic symptom of competitive hydrolysis. The amidation of 2-chloro-4-(methylsulfonyl)benzoyl chloride is highly exothermic. If you are using aqueous ammonium hydroxide ( NH4​OH ) instead of anhydrous NH3​ , and failing to maintain the internal temperature strictly between 0–5°C, the water outcompetes the ammonia as a nucleophile. The heat accelerates this, hydrolyzing the acid chloride back to the starting acid. Solution: Switch to anhydrous NH3​ in THF and strictly control the exotherm.

Q: My LC-MS shows a major impurity with a mass of [M-18] relative to the target benzamide. What is this and how do I prevent it? A: An [M-18] peak indicates the formation of 2-chloro-4-(methylsulfonyl)benzonitrile. This is a dehydration side-reaction of the primary amide. It occurs when unreacted chlorinating agents (like SOCl2​ or oxalyl chloride) are left in the reaction mixture during the amidation step. The heat generated by the ammonia addition causes the residual reagent to dehydrate the newly formed amide. Solution: Implement the toluene co-evaporation (Step 2 in the protocol) to azeotropically remove all volatile chlorinating agents before adding ammonia.

Q: Can I bypass the acid chloride intermediate entirely to avoid these hydrolysis and dehydration risks? A: Yes. For small-scale library synthesis or discovery-phase work, direct amidation using coupling reagents (e.g., HATU and DIPEA with ammonium chloride) is highly efficient and avoids these risks entirely, often yielding >95%. However, uronium-based coupling reagents are cost-prohibitive for multi-kilogram scale-up, making the optimized acid chloride route the industry standard for bulk synthesis.

Part 4: Quantitative Data Presentation

The table below summarizes the causality between experimental conditions and resulting yield/purity profiles, validating the necessity of the optimized protocol.

Amidation ConditionTemperature ControlChlorinating Agent RemovalYield (%)Purity (HPLC %)Major Impurity Profile
Aqueous NH4​OH Room Temp (Uncontrolled)Evaporation only45–55%< 80%Starting Acid (Hydrolysis)
Aqueous NH4​OH 0–5°C (Ice Bath)Evaporation only70–75%~ 90%Starting Acid
NH3​ in THF (Anhydrous)0–5°C (Ice Bath)Evaporation only82–85%~ 92%Nitrile (Dehydration)
NH3​ in THF (Anhydrous) 0–5°C (Ice Bath) Toluene Co-evaporation 92–96% > 98% None significant
HATU / DIPEA / NH4​Cl Room TempN/A (Direct Coupling)95–98%> 99%Coupling Reagent Byproducts
References
  • Title: New synthetic path to pharmaceutically acceptable vismodegib (GB2560903A)
  • Title: Vismodegib - New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS (EP2097419B1)

Sources

Optimization

Technical Support Center: 2-Chloro-4-(methylsulfonyl)benzamide Synthesis &amp; Purification

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of 2-chloro-4-(methylsulfonyl)benzamide , a critical intermediate in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of 2-chloro-4-(methylsulfonyl)benzamide , a critical intermediate in the production of triketone agrochemicals and novel pharmaceutical agents.

Below, you will find a mechanistic breakdown of common impurity profiles, a self-validating purification protocol, and an interactive FAQ section addressing specific synthetic bottlenecks.

I. Synthesis & Impurity Clearance Workflow

The generation of 2-chloro-4-(methylsulfonyl)benzamide typically proceeds via the chlorination of 4-methylsulfonyltoluene, oxidation to the carboxylic acid, conversion to the acyl chloride, and final amidation. Impurities can propagate at each stage if not properly managed.

SynthesisWorkflow A 2-Chloro-4-(methylsulfonyl) benzoic acid B Acyl Chloride Formation (SOCl2, cat. DMF, Toluene) A->B C Amidation Reaction (NH3 / Amine, CH2Cl2) B->C Azeotropic Distillation D Crude Benzamide Mixture (Contains Acid & Anhydride) C->D E Aqueous NaHCO3 Wash (Removes Acidic Impurities) D->E Phase Separation F Recrystallization (Removes Neutral Impurities) E->F Organic Layer Recovery G Pure 2-Chloro-4-(methylsulfonyl) benzamide F->G Filtration & Drying

Workflow for the synthesis and purification of 2-chloro-4-(methylsulfonyl)benzamide.

II. Troubleshooting Guides & FAQs

Q1: My final benzamide product is contaminated with unreacted 2-chloro-4-(methylsulfonyl)benzoic acid. How do I remove it? Causality & Solution: The amidation of 2-chloro-4-(methylsulfonyl)benzoyl chloride often leaves unreacted starting material due to incomplete acyl chloride conversion or competitive hydrolysis during the addition of aqueous amines. Because the target benzamide is neutral and the carboxylic acid impurity is highly ionizable (predicted pKa ~2.09) (1[1]), a simple acid-base extraction is the most efficient purification method. Actionable Fix: Wash the organic reaction layer (e.g., dichloromethane) with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The acid partitions into the aqueous phase as a water-soluble sodium salt, while the benzamide remains in the organic phase.

Q2: I am detecting a high-molecular-weight impurity in my LC-MS. What is it, and how do I prevent it? Causality & Solution: This is likely the symmetric anhydride, 2-chloro-4-(methylsulfonyl)benzoic anhydride. It forms when unreacted carboxylic acid attacks the highly reactive acyl chloride intermediate. This typically occurs if moisture is present during the thionyl chloride step, or if the amidation is performed without sufficient base to neutralize the generated HCl. Actionable Fix: Ensure complete conversion to the acyl chloride by refluxing with excess SOCl₂ and a catalytic amount of DMF. Crucially, remove all residual SOCl₂ via azeotropic distillation with dry toluene before proceeding to amidation. If the anhydride is already present in your crude mixture, prolonged stirring with excess aqueous ammonia or primary amine will cleave the anhydride into the desired amide and the free carboxylic acid (which can then be washed away).

Q3: My batch contains polar sulfoxide impurities. Why didn't the base wash remove them? Causality & Solution: If your starting material was synthesized via the oxidation of a methylthio precursor, incomplete oxidation leaves behind sulfoxide analogs. Unlike the carboxylic acid, sulfoxides are neutral and will not ionize in weak bases; therefore, they remain in the organic phase during a NaHCO₃ wash. Actionable Fix: Exploit the differential polarity. Recrystallization from a polar protic/non-polar solvent mixture (e.g., ethanol/hexane) is highly effective. The highly polar sulfoxide tends to remain dissolved in the mother liquor while the less polar benzamide crystallizes out.

III. Quantitative Impurity Clearance Data

To aid in your analytical tracking, the following table summarizes the expected clearance rates of common impurities when utilizing the standard purification workflow.

Impurity ProfileOrigin / CausalityPhysicochemical Property ExploitedRecommended Removal StrategyTypical Clearance Rate
Unreacted Carboxylic Acid Incomplete acyl chloride conversion or hydrolysisIonizable carboxyl group (pKa ~2.09)5% NaHCO₃ Aqueous Wash>99%
Amine Hydrochloride Salts Natural byproduct of the amidation reactionHigh aqueous solubilityDeionized Water Wash>99%
Symmetric Anhydride Reaction of acyl chloride with unreacted acidBase-catalyzed cleavageProlonged amidation / Base hydrolysis90–95%
Sulfoxide Derivative Under-oxidation of methylthio precursorDifferential solubility / polarityRecrystallization (EtOH/Hexane)85–90%

IV. Self-Validating Experimental Protocol

This protocol integrates real-time validation checkpoints to ensure that causality dictates the workflow, preventing the propagation of errors to the next synthetic step.

Phase 1: Acyl Chloride Synthesis
  • Reaction Setup: Suspend 2-chloro-4-(methylsulfonyl)benzoic acid in dry dichloromethane (DCM) or dichloroethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (2[2]).

  • Reagent Addition: Add thionyl chloride (SOCl₂) dropwise (2.0 equivalents). Heat the mixture to reflux.

  • Validation Checkpoint 1 (Visual): Monitor the suspension. The reaction is complete when the mixture transitions from a cloudy suspension to a completely transparent solution. This visual cue confirms the conversion of the insoluble carboxylic acid to the soluble acyl chloride (3[3]).

  • Solvent Stripping: Remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate the residue twice with dry toluene.

  • Validation Checkpoint 2 (Olfactory/Litmus): The absence of a pungent SO₂/HCl odor, or a neutral reading on moistened pH paper held above the flask, confirms the complete removal of thionyl chloride.

Phase 2: Amidation & Impurity Extraction
  • Amidation: Dissolve the crude acyl chloride in dry DCM. Add this solution dropwise to a chilled (0 °C) solution containing the target amine (or aqueous ammonia) and triethylamine (TEA) in DCM.

  • Validation Checkpoint 3 (Precipitation): The immediate formation of a white precipitate (TEA-HCl or NH₄Cl salts) validates that the nucleophilic acyl substitution is actively occurring. Allow to warm to room temperature and stir for 4 hours (2[2]).

  • Quench & Wash: Quench the reaction with deionized water. Separate the organic layer and wash it three times with a 5% aqueous NaHCO₃ solution.

  • Validation Checkpoint 4 (pH Verification): Test the pH of the final aqueous wash layer. It must remain >8. If the pH drops below 8, unreacted acid is still consuming the base; you must repeat the NaHCO₃ wash until the basic pH is sustained.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude benzamide.

Phase 3: Final Polish (Recrystallization)
  • Dissolution: Dissolve the crude solid in a minimum volume of hot ethanol.

  • Crystallization: Add hexane dropwise until slight turbidity persists. Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Validation Checkpoint 5 (Analytical): Filter the crystals. Run an HPLC or TLC of both the crystals and the mother liquor. The mother liquor should show an enrichment of the polar sulfoxide and dimer impurities, while the crystals should validate at >98% purity for 2-chloro-4-(methylsulfonyl)benzamide.

V. References

  • ResearchGate. Synthesis and biological evaluation of some novel 2-chloro-4-(methylsulfonyl) phenyl containing acylthiourea and 1,3-thiazolidin-4-one as promising antimicrobial agents. Available at:[Link]

  • ChemBK. 2-CHLORO-4-(METHYLSULFONYL)BENZOIC ACID (DRY BASIS) - Physical and Chemical Properties. Available at:[Link]

  • Google Patents (CN110903279A). Pyrazole compound and salt and application thereof (Preparation of 2-chloro-4-(methylsulfonyl)benzoyl chloride derivatives). Available at:

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement for 2-Chloro-4-(methylsulfonyl)benzamide

Welcome to the Formulation Support Portal. This center provides advanced troubleshooting and strategic guidance for drug development professionals working to improve the oral bioavailability of 2-Chloro-4-(methylsulfonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Portal. This center provides advanced troubleshooting and strategic guidance for drug development professionals working to improve the oral bioavailability of 2-Chloro-4-(methylsulfonyl)benzamide.

Module 1: Solid-State Properties & Causality

Q: Why does 2-Chloro-4-(methylsulfonyl)benzamide exhibit such poor aqueous solubility and oral bioavailability? A: The physicochemical properties of this compound place it squarely in Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV. The causality of its poor solubility is twofold:

  • High Crystal Lattice Energy: The benzamide moiety facilitates strong intermolecular hydrogen bonding, while the methylsulfonyl group acts as a strong dipole. This results in a rigid, high-energy crystal lattice (indicated by a high melting point, Tm​ ).

  • High Lipophilicity: The chloro-substitution and aromatic ring increase the compound's lipophilicity, making aqueous hydration thermodynamically unfavorable.

Because amorphous drugs can possess 5- to 100-fold higher solubility than their crystalline counterparts due to their higher free energy[1], disrupting this crystal lattice via Amorphous Solid Dispersions (ASDs) or bypassing dissolution entirely via Lipid-Based Formulations (LBFs) are the most effective formulation strategies[2].

Module 2: Amorphous Solid Dispersions (ASD)

Q: How do I choose between Spray Drying (SD) and Hot Melt Extrusion (HME) for this specific API? A: The choice depends on the API's thermal stability ( Tm​ vs. degradation temperature) and its solubility in volatile organic solvents. Spray drying generates highly porous particles with low bulk density, which is ideal for rapid dissolution, whereas HME produces dense extrudates requiring downstream milling[3].

Table 1: Comparative Decision Matrix for ASD Manufacturing

ParameterSpray Drying (SD)Hot Melt Extrusion (HME)
Thermal Stress Low (Evaporative cooling protects API)High (Requires heating above Tg​ or Tm​ )
Solvent Requirement High (Requires co-solubility of API & Polymer)None (Solvent-free process)
Particle Morphology Porous, low bulk densityDense, high bulk density
Downstream Processing Secondary drying requiredInline/offline milling required
Best For... Thermally labile APIs, high Tm​ compoundsAPIs with stable thermal profiles, continuous mfg

Data summarized from comparative assessments of SD and HME technologies[3][4].

Troubleshooting Guide: API Recrystallization During ASD Storage or Dissolution

Issue: The high Tm​/Tg​ ratio of 2-Chloro-4-(methylsulfonyl)benzamide increases the thermodynamic driving force for recrystallization in gastrointestinal fluids[1]. Solution: Implement a self-validating protocol for a Spray Dried Dispersion (SDD) using a concentration-enhancing polymer (e.g., HPMCAS) to create a "spring and parachute" effect[5].

Step-by-Step Methodology: Spray Drying & Validation Protocol

  • Polymer & Solvent Screening: Select a polymer (e.g., HPMCAS-M) that provides both solid-state miscibility and aqueous supersaturation stabilization. Dissolve the API and polymer (e.g., 1:3 ratio) in a common solvent system (e.g., Methanol/DCM 1:1 v/v).

  • Spray Drying Process:

    • Set the inlet temperature to 80-90°C (depending on the solvent boiling point).

    • Atomize the solution using a two-fluid nozzle. The rapid solvent evaporation kinetically traps the API in a disordered, amorphous state[4].

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator (40°C for 24 hours) to remove residual solvents below ICH Q3C limits.

  • Self-Validating Characterization:

    • Differential Scanning Calorimetry (DSC): Run a modulated DSC scan. A successful ASD will show a single, composition-dependent Glass Transition Temperature ( Tg​ ) and an absence of the API's crystalline melting endotherm ( Tm​ ).

    • Powder X-Ray Diffraction (PXRD): Confirm amorphization by the presence of a broad "halo" and the absence of sharp Bragg diffraction peaks.

    • Non-Sink Dissolution Testing: Test the ASD in simulated gastric/intestinal fluids to verify the generation and maintenance of supersaturation.

ASD_Pathway API Crystalline API 2-Chloro-4-(methylsulfonyl)benzamide Process Amorphization (Spray Drying / HME) API->Process Polymer Polymer Carrier (e.g., HPMCAS) Polymer->Process ASD Amorphous Solid Dispersion (High Free Energy) Process->ASD GI GI Tract Dissolution ASD->GI Supersat Supersaturated State (Spring Effect) GI->Supersat Precip Precipitation (Risk) Supersat->Precip Without Polymer Absorb Intestinal Absorption (Parachute Effect) Supersat->Absorb Polymer Stabilized

Fig 1. ASD formulation workflow and the "spring and parachute" supersaturation absorption pathway.

Module 3: Lipid-Based Formulations (LBF)

Q: How do lipid-based formulations improve the absorption of this compound? A: LBFs enhance bioavailability through complementary mechanisms. First, they maintain the poorly soluble drug in a solubilized state, effectively bypassing the energy-intensive dissolution step[2]. Second, the digestion of these lipids in the GI tract stimulates bile secretion and promotes the formation of mixed micelles. These micelles act as nanocarriers, transporting the lipophilic API across the unstirred water layer to the intestinal epithelium[2]. For highly lipophilic compounds, LBFs can also promote lymphatic transport, bypassing hepatic first-pass metabolism entirely[6].

Troubleshooting Guide: Drug Precipitation Upon Dispersion in GI Fluids

Issue: When a Self-Emulsifying Drug Delivery System (SEDDS) contacts aqueous GI fluids, the solvent capacity drops, causing the API to precipitate before absorption can occur. Solution: Optimize the surfactant-to-lipid ratio and incorporate precipitation inhibitors.

Step-by-Step Methodology: SEDDS Optimization & In Vitro Lipolysis

  • Equilibrium Solubility Screening: Determine the API's solubility in various long-chain triglycerides (LCTs), medium-chain triglycerides (MCTs), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., PEG 400).

  • Ternary Phase Diagram Construction: Map the miscibility boundaries of the selected Oil, Surfactant, and Co-surfactant. Identify the microemulsion region where spontaneous emulsification occurs (droplet size < 200 nm).

  • Formulation Assembly: Dissolve the API into the optimized lipid/surfactant mixture at 80% of its saturation capacity to prevent precipitation upon storage.

  • Self-Validating In Vitro Lipolysis Test:

    • Disperse the SEDDS in simulated intestinal fluid (SIF) containing bile salts and phospholipids.

    • Add pancreatic lipase to initiate digestion.

    • Use a pH-stat apparatus to maintain pH 6.5 by titrating NaOH (this quantifies lipid digestion).

    • Centrifuge the digested mixture to separate the aqueous phase (mixed micelles), lipid phase, and pellet (precipitated drug).

    • Validation: Analyze the aqueous phase via HPLC. A successful LBF will retain >85% of the API in the micellar aqueous phase, confirming it will not precipitate in vivo.

LBF_Pathway SEDDS SEDDS Formulation (API + Lipids + Surfactants) Dispersion Gastric Dispersion (Fine Emulsion) SEDDS->Dispersion Digestion Intestinal Lipolysis (Lipases & Bile Salts) Dispersion->Digestion Micelles Mixed Micelles Formation Digestion->Micelles Epithelium Enterocyte Uptake Micelles->Epithelium Lymphatic Lymphatic Transport (Bypasses First-Pass) Epithelium->Lymphatic Highly Lipophilic Portal Portal Vein Bloodstream Epithelium->Portal Moderately Lipophilic

Fig 2. Lipid-based formulation digestion, micelle formation, and subsequent absorption pathways.

References

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs Source: Aenova Group URL
  • Source: National Institutes of Health (NIH)
  • Amorphous Solid Dispersions for Bioavailability Enhancement Source: Contract Pharma URL
  • Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymphatic system Source: Pharma Excipients URL
  • Comparative Assessment of Spray Drying and Hot Melt Extrusion as Amorphous Solid Dispersion Manufacturing Processes Source: American Pharmaceutical Review URL
  • Operational advantages of using hot melt extrusion to create amorphous solid dispersions Source: AbbVie Contract Manufacturing URL

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 2-Chloro-4-(methylsulfonyl)benzamide

Welcome to the Advanced Chromatography Support Center. Analyzing highly functionalized aromatic compounds like 2-Chloro-4-(methylsulfonyl)benzamide presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing highly functionalized aromatic compounds like 2-Chloro-4-(methylsulfonyl)benzamide presents unique chromatographic challenges. While the chloro-aromatic ring provides hydrophobicity for Reversed-Phase HPLC (RP-HPLC) retention, the molecule is dominated by two highly polar, hydrogen-bonding moieties: a primary amide (-CONH₂) and a methylsulfonyl group (-SO₂CH₃).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize your mobile phase, eliminate peak tailing, and ensure reproducible quantification.

Diagnostic Workflow

Workflow N1 Start: 2-Chloro-4-(methylsulfonyl)benzamide N2 Evaluate Peak Symmetry & Retention N1->N2 N3 Tailing Factor > 1.5? N2->N3 N4 Protonate Silanols (Adjust pH to ~3.0) N3->N4 Yes N5 RT Drift > 2%? N3->N5 No N4->N2 N6 Increase Buffer (10-50 mM) Equilibrate 10x Vol N5->N6 Yes N7 System Suitability Passed N5->N7 No N6->N2

Diagnostic workflow for resolving benzamide retention and peak shape anomalies.

Troubleshooting & FAQs

Q1: Why does my 2-Chloro-4-(methylsulfonyl)benzamide peak exhibit severe tailing, and how do I eliminate it? A1: Peak tailing for amide- and sulfonyl-containing compounds is primarily caused by secondary interactions with active sites on the stationary phase[1]. At a neutral pH, residual silanol groups on the silica support ionize into negatively charged silanoxide ions (Si-O⁻). These ionized silanols form strong ion-dipole interactions and hydrogen bonds with the polar amide protons of your analyte, causing the molecules to drag through the column. Causality-Driven Solution: Lower the mobile phase pH to approximately 3.0 using an acidic modifier (e.g., 0.1% Formic Acid or a Phosphate buffer). This protonates the silanols, neutralizing them back to Si-OH and effectively suppressing the secondary interactions[2]. Pairing this with a highly end-capped C18 column will further shield the analyte from residual active sites.

Q2: Should I use Acetonitrile or Methanol as my strong organic modifier (Mobile Phase B)? A2: For this specific compound, Acetonitrile is strongly recommended. Mechanistic Reasoning: Benzamide chromophores typically require UV detection at lower wavelengths (e.g., 220–254 nm) for maximum sensitivity. Acetonitrile has a significantly lower UV absorbance cutoff (190 nm) compared to methanol (205 nm), which prevents baseline drift during gradient elution and improves the signal-to-noise ratio[3]. Furthermore, acetonitrile is an aprotic solvent. Unlike methanol (a protic solvent), it does not compete as aggressively for hydrogen bonding with the analyte's amide and sulfonyl groups, resulting in sharper, more predictable peak shapes[4].

Q3: I am experiencing retention time drift over multiple injections. What is the root cause? A3: Retention time shifts are a classic symptom of either inadequate column equilibration or buffer depletion[1]. When analyzing ionizable or highly polar compounds, the local pH at the surface of the stationary phase must remain absolutely constant. Causality-Driven Solution: If your buffer concentration is too low, it lacks the thermodynamic capacity to maintain the pH against the injection solvent. Ensure your aqueous mobile phase contains a buffer concentration between 10 to 50 mM[2]. Additionally, if running a gradient, you must re-equilibrate the column with at least 5 to 10 column volumes of the initial mobile phase before the next injection to restore the hydration layer around the stationary phase[5].

Quantitative Data Summary: Mobile Phase Causality

The following table summarizes how specific mobile phase parameters mechanistically alter the chromatography of 2-Chloro-4-(methylsulfonyl)benzamide.

Mobile Phase ParameterChromatographic EffectMechanistic Causality
pH 7.0 (Unbuffered) Severe Tailing (Tf > 2.0)Silanols are ionized (Si-O⁻), forming strong ion-dipole interactions with the polar amide group.
pH 3.0 (0.1% Formic Acid) Symmetrical Peak (Tf < 1.2)Silanols are protonated and neutralized (Si-OH), eliminating secondary retention sites.
Methanol as Modifier Broader Peaks, Higher BaselineProtic solvent disrupts the hydrogen-bonding network unpredictably; higher UV cutoff limits sensitivity.
Acetonitrile as Modifier Sharper Peaks, Stable BaselineAprotic solvent maintains analyte solvation without H-bond interference; lower UV cutoff provides a flat baseline.
Buffer < 5 mM Retention Time DriftInsufficient buffering capacity to maintain local pH at the stationary phase surface during gradient elution.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, do not simply run samples. Use the following self-validating methodology , which utilizes an internal System Suitability Test (SST) gatekeeper. If the system fails the SST, the protocol halts, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 3.0 ± 0.1 using dilute phosphoric acid. Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile[3].

  • Degas both phases ultrasonically for 15 minutes to prevent outgassing in the pump check valves.

Step 2: System Setup & Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Pump the initial gradient composition (e.g., 80% A / 20% B) at 1.0 mL/min for a minimum of 10 column volumes (approx. 15-20 minutes) to ensure complete stationary phase equilibration[5].

Step 3: System Suitability Testing (The Validation Gate)

  • Inject 10 µL of a 50 µg/mL 2-Chloro-4-(methylsulfonyl)benzamide reference standard.

  • Repeat this injection 5 times.

  • Validation Criteria: Calculate the metrics.

    • Tailing Factor (USP): Must be ≤ 1.5.

    • Retention Time %RSD: Must be ≤ 1.0%.

    • Peak Area %RSD: Must be ≤ 2.0%.

  • Logic Gate: If any criterion fails, do not proceed . Return to the troubleshooting FAQs to diagnose the failure (e.g., check for dead volume or replace the guard column).

Step 4: Sample Analysis & Bracketing

  • Once SST passes, inject your unknown samples.

  • To validate ongoing system stability, utilize a bracketing technique: inject the reference standard after every 10 sample injections and at the end of the sequence. The %RSD of all bracketing standards must remain ≤ 2.0% to validate the entire batch.

References
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC, Research Journal of Pharmacy and Technology,[Link]

  • Troubleshooting Peak Shape Problems in HPLC, Waters Corporation,[Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage, Welch Materials,[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC, Phenomenex,[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems, LCGC International,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Chloro-4-(methylsulfonyl)benzamide and Traditional Sulfonamide Inhibitors: A Paradigm Shift in Therapeutic Targeting

Introduction: The Versatile Sulfonamide Scaffold The sulfonamide functional group (–S(=O)₂–NR₂R₃) is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group (–S(=O)₂–NR₂R₃) is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1][2] For decades, the term "sulfonamide" was almost exclusively synonymous with antibacterial "sulfa drugs," the first broadly effective systemic antimicrobials that heralded the dawn of the antibiotic age.[3] These traditional agents operate via a highly specific mechanism, competitively inhibiting a key enzyme in bacterial folate synthesis.[3][4][5][6]

However, the landscape of sulfonamide-based drug discovery has evolved dramatically. Modern medicinal chemistry has leveraged the sulfonamide moiety as a versatile pharmacophore to design inhibitors for a multitude of other protein targets, leading to drugs with applications far beyond infectious disease.[1][7] This guide provides a detailed comparison between the classical p-aminobenzenesulfonamide-based antibacterial agents and a representative of modern sulfonamide-based molecules, 2-Chloro-4-(methylsulfonyl)benzamide. We will explore their divergent mechanisms of action, therapeutic applications, and the experimental methodologies used to characterize their distinct biological activities.

Pillar 1: Traditional Sulfonamide Inhibitors - The Anti-Folate Pioneers

Traditional sulfonamide antibiotics, such as sulfamethoxazole and sulfadiazine, are synthetic bacteriostatic agents.[3][5] Their efficacy is rooted in their structural mimicry of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[4][6][8]

Mechanism of Action: Competitive Inhibition of DHPS

Bacteria rely on the de novo synthesis of folic acid (vitamin B9), a crucial cofactor for the production of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[6][8] The DHPS enzyme catalyzes a critical step in this pathway: the condensation of PABA with dihydropterin pyrophosphate.[1] By competitively binding to the DHPS active site, sulfonamides halt the production of dihydrofolic acid, leading to a depletion of essential downstream metabolites and ultimately inhibiting bacterial growth and replication.[3][4][6][9] This mechanism is selectively toxic to bacteria because humans and other mammals lack the DHPS pathway and instead acquire folate from their diet.[5][6][10]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Reaction THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Traditional_Sulfa Traditional Sulfonamides (e.g., Sulfamethoxazole) Traditional_Sulfa->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and the site of inhibition by traditional sulfonamides.

Pillar 2: 2-Chloro-4-(methylsulfonyl)benzamide - A Representative of Modern, Non-Traditional Sulfonamides

In stark contrast to their antibacterial predecessors, modern sulfonamide-containing molecules like 2-Chloro-4-(methylsulfonyl)benzamide are designed to interact with a diverse range of targets, reflecting a significant departure in both chemical structure and therapeutic intent. The structure of 2-Chloro-4-(methylsulfonyl)benzamide lacks the key p-amino group essential for PABA mimicry, rendering it inactive against DHPS.[3] Instead, its substituted benzamide scaffold directs its activity towards other protein classes.

Divergent Mechanisms and Therapeutic Targets

While specific data for 2-Chloro-4-(methylsulfonyl)benzamide is limited, its structural motifs are characteristic of sulfonamide derivatives investigated for a variety of non-antibacterial applications. The sulfonamide group is an excellent zinc-binding group, making it a privileged scaffold for inhibitors of zinc-containing metalloenzymes like carbonic anhydrases (CAs).[11][12] Furthermore, modifications to the aromatic rings and the amide linker allow for the tuning of selectivity and potency against targets such as:

  • Carbonic Anhydrases (CAs): Inhibition of CAs is leveraged for treating glaucoma, edema, and certain cancers.[11][13]

  • Histone Deacetylases (HDACs): Sulfonamide-based HDAC inhibitors are a class of anticancer agents.[14][15]

  • Cyclin-Dependent Kinases (CDKs): Certain sulfonamide derivatives show potent inhibition of CDKs, which are key regulators of the cell cycle and targets in oncology.[16]

  • Receptor Tyrosine Kinases and other enzymes: The scaffold is also found in anti-inflammatory (e.g., COX-2 inhibitors), antidiabetic, and antiviral agents.[3][7][17]

Target_Diversity cluster_traditional Traditional Sulfonamides cluster_modern Modern Sulfonamides Trad_Sulf p-Aminobenzenesulfonamide Scaffold DHPS Dihydropteroate Synthase (DHPS) Trad_Sulf->DHPS Single, Specific Target Mod_Sulf Diverse Scaffolds (e.g., 2-Chloro-4-(methylsulfonyl)benzamide) Targets Multiple, Diverse Targets CA Carbonic Anhydrases HDAC HDACs Kinases Kinases (CDKs, etc.) Other Other Enzymes (COX-2, etc.) MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Standardized Bacterial Suspension A->C B Prepare 2-fold Serial Dilutions of Sulfonamide in Microplate B->C D Incubate Plate (37°C, 18-24 hours) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol: [18]1. Preparation of Inoculum: Aseptically select 3-5 bacterial colonies from an agar plate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells. 2. Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the sulfonamide drug in Mueller-Hinton Broth (MHB). The final volume in each well before inoculation should be 50 µL. 3. Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, for a final volume of 100 µL. Include a positive control (broth + bacteria, no drug) and a negative/sterility control (broth only). 4. Incubation: Cover the plate and incubate at 37°C for 18-24 hours. 5. MIC Determination: After incubation, the MIC is read as the lowest drug concentration in which there is no visible turbidity (bacterial growth). [8][18]

Stopped-Flow Assay for Carbonic Anhydrase Inhibition

This biophysical assay is used to measure the kinetics of fast reactions, such as the CO₂ hydration reaction catalyzed by Carbonic Anhydrase (CA), and to determine the inhibition constants (Kᵢ) for inhibitors. [19] Causality Behind Experimental Choices: The CA-catalyzed hydration of CO₂ is extremely rapid, making the stopped-flow technique essential to measure the initial reaction rates accurately. A pH indicator is used because the reaction produces a proton, causing a measurable change in pH. Pre-incubation of the enzyme and inhibitor allows for the establishment of binding equilibrium before the reaction is initiated.

Step-by-Step Protocol: [19][20]1. Reagent Preparation:

  • Enzyme: Prepare a solution of the purified human CA isoform (e.g., hCA II) in the desired buffer (e.g., 20 mM HEPES, pH 7.5).
  • Inhibitor: Prepare stock solutions of the test compound (e.g., 2-Chloro-4-(methylsulfonyl)benzamide) in a suitable solvent like DMSO, followed by serial dilutions.
  • Substrate: Prepare CO₂-saturated water.
  • Indicator: Use a pH indicator like Phenol Red (0.2 mM).
  • Enzyme-Inhibitor Pre-incubation: Mix the enzyme and inhibitor solutions at various concentrations and pre-incubate for 15 minutes at room temperature to allow for complex formation.
  • Stopped-Flow Measurement: Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument and the CO₂-saturated solution (containing the pH indicator) into the other.
  • Data Acquisition: Rapidly mix the two solutions to initiate the reaction. Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) over 10-100 seconds to measure the initial reaction velocity.
  • Data Analysis: Subtract the uncatalyzed reaction rate (measured in the absence of enzyme) from the observed rates. Calculate the inhibition constants (Kᵢ) by fitting the initial velocity data versus inhibitor concentration using non-linear least-squares methods and the Cheng-Prusoff equation. [19]
MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell viability after treatment with a compound. [14][21] Causality Behind Experimental Choices: The MTT assay is a reliable and high-throughput method to assess the effect of a compound on the viability of mammalian cells. This is crucial for evaluating the therapeutic index of any drug, especially for modern sulfonamides designed as anticancer agents, where toxicity to cancer cells is the desired outcome.

Step-by-Step Protocol: [14][18]1. Cell Seeding: Seed human cells (e.g., a cancer cell line like MCF-7 or a normal cell line like HUVEC) into a 96-well plate at a predetermined density and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO). 3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. 4. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. 5. Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Outlook

The sulfonamide scaffold has undergone a remarkable journey from its origins as a single-target antibacterial agent to a versatile platform for designing highly specific inhibitors for a multitude of human proteins. The comparison between traditional sulfonamides and modern derivatives like 2-Chloro-4-(methylsulfonyl)benzamide exemplifies a fundamental shift in drug discovery strategy. While traditional sulfa drugs competitively inhibit bacterial DHPS, modern sulfonamides exploit different structural features to achieve potent and selective inhibition of targets relevant to cancer, glaucoma, and inflammation.

The development of novel sulfonamides continues to be a vibrant area of research. [1][2]Future efforts will likely focus on designing hybrid molecules that combine the sulfonamide moiety with other pharmacophores to achieve dual-target inhibition or improved pharmacokinetic properties. [1]As our understanding of disease biology deepens, the venerable sulfonamide group is poised to remain a critical tool in the medicinal chemist's arsenal for years to come.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Sulfonamides - Infectious Disease. (n.d.). MSD Manual Professional Edition.
  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.).
  • Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. (n.d.). BenchChem.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Sulfonamides antibacterial agents (The first synthetic antibacterial agents). (n.d.). Lejan Team.
  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. (2017). MDPI.
  • What are examples of sulfonamides (sulfonamide)? (2025). Dr.Oracle.
  • Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity. (n.d.). BenchChem.
  • Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity. (2024). Taylor & Francis Online.
  • What is the mechanism of Sulfanilamide? (2024).
  • Predicted biochemical properties of sulfonamide deriv
  • Comparative analysis of the mechanism of action of different sulfonamide drugs. (n.d.). BenchChem.
  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (2023). Azerbaijan Pharmaceutical and Pharmacotherapy Journal.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI.
  • Development of Potential Antitumor Agents. Synthesis and Biological Evaluation of a New Set of Sulfonamide Derivatives as Histone Deacetylase Inhibitors. (2003). Journal of Medicinal Chemistry.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2025). ACS Medicinal Chemistry Letters.
  • Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021). Juniper Publishers.
  • 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. (n.d.). Acta Crystallographica Section E.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (n.d.). Future Medicinal Chemistry.
  • 2-Chloro-N-(4-methylphenyl)benzamide. (n.d.). Acta Crystallographica Section E.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.).
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (1989). MDPI.

Sources

Comparative

1H and 13C NMR Spectroscopy Reference Guide for 2-Chloro-4-(methylsulfonyl)benzamide: Solvent Selection and Structural Comparison

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(methylsulfonyl)benzamide (CAS: 869586-85-6) Executive Summary As a Senior Application Scientist, I frequently en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(methylsulfonyl)benzamide (CAS: 869586-85-6)

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the unambiguous structural elucidation of heavily substituted aromatic intermediates. 2-Chloro-4-(methylsulfonyl)benzamide is a critical building block in the synthesis of acylthiourea derivatives and thiazolidinone-based antimicrobial agents[1]. This guide provides an objective comparison of NMR solvent performance, detailed reference data, and a structural comparison against its des-chloro analog to ensure rigorous analytical validation.

Mechanistic Insights: Substituent Effects on NMR Shifts

Understanding the causality behind chemical shifts is essential for spectral interpretation. The benzene ring of this compound is subjected to competing electronic perturbations from three distinct functional groups:

  • C2-Chlorine (-I effect): Inductively withdraws electron density, deshielding the adjacent ortho-protons.

  • C4-Methylsulfonyl (-I, -M effects): Acts as a strong electron-withdrawing group via both inductive and resonance mechanisms, significantly deshielding the ring and shifting the attached methyl group to ~3.3 ppm.

  • C1-Carboxamide (-I, -M effects): Further depletes electron density from the aromatic core.

Because the H-3 proton is sterically compressed and electronically stripped between the chlorine and the sulfonyl group, it resonates furthest downfield (~8.0 ppm) as a distinct doublet.

Substituent_Effects Core Aromatic Core (Electron Deficient) H3 H-3 Signal (~8.0 ppm) Core->H3 Ortho to Cl & SO2 H5 H-5 Signal (~7.9 ppm) Core->H5 Ortho to SO2 Cl C2-Chloro Group (-I Effect) Cl->Core Electron Withdrawal SO2 C4-Sulfonyl Group (-I, -M Effect) SO2->Core Electron Withdrawal

Electronic substituent effects on the aromatic core.

Comparative Analysis: Solvent Selection

Selecting the correct deuterated solvent is a critical experimental choice that dictates signal resolution. Below is an objective comparison of the compound's performance in DMSO-d6 versus Methanol-d4 (CD3OD) .

Performance MetricDMSO-d6Methanol-d4 (CD3OD)Causality / Scientific Rationale
Solubility Excellent (>50 mg/mL)Good (~20 mg/mL)High polarity of DMSO readily solvates the highly polar sulfonyl and amide groups.
Amide Proton Visibility Visible (Two broad singlets)Invisible (Exchanged)DMSO acts as a strong hydrogen-bond acceptor, restricting C-N bond rotation and preventing rapid exchange. CD3OD protium-deuterium exchange eliminates the NH2 signals.
Aromatic Resolution Excellent (Well-separated)Good (Slight compression)Strong solvent-solute dipole interactions in DMSO-d6 maximize the chemical shift dispersion of the AMX spin system.
Residual Solvent Peak 2.50 ppm (1H), 39.5 ppm (13C)3.31 ppm (1H), 49.0 ppm (13C)CD3OD's residual peak at 3.31 ppm directly overlaps with the -SO2CH3 signal, making integration difficult.

Verdict: DMSO-d6 is the superior solvent for this specific compound because it preserves the carboxamide signals and avoids residual solvent overlap with the methylsulfonyl peak.

Reference Data Tables (in DMSO-d6)

The following tables summarize the expected spectroscopic data based on theoretical calculations and empirical substituent additivity rules for the 400 MHz (1H) and 100 MHz (13C) frequencies.

Table 1: 1H NMR Data Summary (400 MHz, DMSO-d6, 298 K)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.10Broad singlet (br s)-1H-CONH_a (Amide)
8.02Doublet (d)1.71HAromatic H-3
7.94Doublet of doublets (dd)8.0, 1.71HAromatic H-5
7.82Broad singlet (br s)-1H-CONH_b (Amide)
7.72Doublet (d)8.01HAromatic H-6
3.32Singlet (s)-3H-SO2CH3
Table 2: 13C NMR Data Summary (100 MHz, DMSO-d6, 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignment
168.0Quaternary (C=O)Carboxamide Carbon
146.0Quaternary (C)C-4 (Attached to -SO2CH3)
135.0Quaternary (C)C-1 (Attached to -CONH2)
134.5Quaternary (C)C-2 (Attached to -Cl)
127.0Methine (CH)C-5
126.5Methine (CH)C-6
126.0Methine (CH)C-3
43.5Primary (CH3)Methylsulfonyl Carbon

Structural Comparison: 2-Chloro vs. Des-Chloro Analogs

To validate the presence of the C2-chlorine atom during synthetic workflows, compare the spectrum against the des-chloro analog, 4-(methylsulfonyl)benzamide .

  • Target Compound (2-Chloro): Exhibits an AMX spin system (d, dd, d) in the aromatic region due to the asymmetry introduced by the chlorine atom. The H-3 proton is shifted heavily downfield (>8.0 ppm).

  • Alternative (Des-Chloro): Exhibits a highly symmetrical AA'BB' spin system (appearing as two pseudo-doublets integrating to 2H each). The extreme downfield H-3 singlet is completely absent, confirming the diagnostic value of the H-3 peak for structural verification.

Standardized Experimental Protocol

To ensure a self-validating system, follow this rigorous methodology for sample preparation and acquisition.

NMR_Workflow S1 Sample Weighing (15-20 mg API) S2 Solvent Selection (DMSO-d6) S1->S2 S3 Acquisition (1H / 13C) S2->S3 S4 Spectral Processing (FT & Phasing) S3->S4

NMR sample preparation and spectral acquisition workflow.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of 2-Chloro-4-(methylsulfonyl)benzamide. Dissolve completely in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe to the 1H and 13C frequencies. Lock the magnetic field to the deuterium frequency of DMSO-d6. Self-Validation Check: Ensure the lock level is stable >80% before proceeding to prevent line broadening.

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis. Validate homogeneity by checking the full-width at half-maximum (FWHM) of the TMS peak; it must be < 1.0 Hz.

  • Acquisition:

    • 1H NMR: Run a standard 1D proton sequence (e.g., zg30). Set relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and collect 16 scans.

    • 13C NMR: Run a proton-decoupled 13C sequence (e.g., zgpg30). Set D1 to 2.0 seconds and collect a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transform (FT). Perform zero-order and first-order phase corrections manually. Calibrate the chemical shift using the residual DMSO-d6 quintet at 2.50 ppm (1H) and septet at 39.52 ppm (13C) [1].

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. URL:[Link]

  • Parekh, N. M., et al. (2015). Synthesis and biological evaluation of some novel 2-chloro-4-(methylsulfonyl) phenyl containing acylthiourea and 1,3-thiazolidin-4-one as promising antimicrobial agents. Heteroletters. URL: [Link]

Sources

Validation

cross-reactivity and selectivity profiling of 2-Chloro-4-(methylsulfonyl)benzamide

Selectivity and Cross-Reactivity Profiling of 2-Chloro-4-(methylsulfonyl)benzamide: A Comprehensive Comparison Guide As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a hit f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Selectivity and Cross-Reactivity Profiling of 2-Chloro-4-(methylsulfonyl)benzamide: A Comprehensive Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a hit fragment to a viable lead requires a rigorous understanding of molecular causality. The compound 2-Chloro-4-(methylsulfonyl)benzamide (CAS: 869586-85-6) is a highly privileged structural fragment. Most notably, it serves as the core pharmacophore for Vismodegib, the first-in-class FDA-approved Smoothened (SMO) receptor antagonist used to treat basal cell carcinoma[1][2].

This guide provides an objective, data-driven framework for profiling the selectivity and cross-reactivity of the 2-chloro-4-(methylsulfonyl)benzamide scaffold, comparing it against alternative chemical spaces, and detailing the self-validating experimental protocols required to ensure scientific integrity during lead optimization.

Structural Rationale: The Anatomy of a Privileged Scaffold

To understand the selectivity profile of this fragment, we must examine the causality behind its structural components when engaging the SMO receptor's transmembrane domain (TMD)[3]:

  • The 2-Chloro Substitution: This halogen is not merely a lipophilic filler. It acts as a steric lock, forcing the amide bond out of the plane of the phenyl ring. This pre-organization minimizes the entropic penalty upon binding to the narrow, helical bundle of the SMO TMD.

  • The 4-Methylsulfonyl Group: This moiety acts as a highly directional hydrogen-bond acceptor network. Crystallographic data (e.g., PDB: 5L7I) reveals that the sulfonyl oxygens engage in critical hydrogen bonding with key arginine residues deep within the SMO pocket, anchoring the molecule and driving its exceptionally slow off-rate[3].

Hh_Pathway PTCH1 PTCH1 (Receptor) SMO SMO (Transmembrane) PTCH1->SMO Inhibits (Absence of Hh) GLI GLI1/2 (Transcription Factors) SMO->GLI Activates GeneExp Target Gene Expression (Proliferation) GLI->GeneExp Promotes Drug 2-Chloro-4-(methylsulfonyl)benzamide Scaffold Drug->SMO Antagonizes TMD Pocket

Fig 1: Mechanism of SMO antagonism by the 2-chloro-4-(methylsulfonyl)benzamide scaffold.

Comparative Profiling: Benzamide vs. Alternative Scaffolds

When optimizing SMO inhibitors, researchers often weigh the 2-chloro-4-(methylsulfonyl)benzamide scaffold against alternatives like the biphenyl carboxamides (found in Sonidegib) or phthalazines. The table below summarizes the comparative performance and cross-reactivity profiles of these core scaffolds based on established pharmacodynamic and pharmacokinetic data[4].

Scaffold TypePrimary Target (SMO WT) AffinitySMO D473Y Mutant EfficacyPlasma Protein Binding (AAG)CYP450 Cross-ReactivityStructural Flexibility
2-Chloro-4-(methylsulfonyl)benzamide +++ (Low nM)- (Loss of binding)High (>99%, saturable)LowRigid (Ortho-chloro locked)
Biphenyl carboxamide +++ (Low nM)+ (Partial retention)Moderate (Linear)ModerateModerate
Phthalazine ++++ (Sub nM)+++ (Retains binding)LowHighHighly Rigid

Key Insight: While the benzamide scaffold offers exquisite selectivity for wild-type SMO over off-target kinases, it is highly susceptible to acquired resistance via the SMO D473Y mutation, which sterically clashes with the rigid benzamide core[4]. Furthermore, its cross-reactivity with human plasma proteins is a critical liability that must be managed.

Cross-Reactivity Landscape: The Alpha-1-Acid Glycoprotein (AAG) Sink

A defining characteristic of the 2-chloro-4-(methylsulfonyl)benzamide fragment is its profound cross-reactivity with Alpha-1-Acid Glycoprotein (AAG). Unlike human serum albumin, AAG binding to this scaffold is high-affinity, low-capacity, and saturable[5][6].

Failure to profile this early in development leads to severe non-linear pharmacokinetics. Because the fragment binds so tightly to AAG, the unbound (free and active) fraction of the drug in vivo can drop below 1%, acting as a pharmacokinetic "sink" that blunts functional efficacy despite high total plasma concentrations[5][6].

Self-Validating Experimental Methodologies

To accurately profile the selectivity and cross-reactivity of derivatives based on this fragment, implement the following self-validating workflows.

Protocol A: Surface Plasmon Resonance (SPR) for Target Affinity and Selectivity

Endpoint assays (like IC50) fail to capture the kinetic drivers of this scaffold. SPR is required to measure the slow off-rate ( koff​ ) driven by the methylsulfonyl group.

  • Surface Preparation: Immobilize purified human SMO-TMD onto a Series S Sensor Chip NTA via a C-terminal His-tag.

  • Analyte Injection: Inject a concentration series (0.5 nM to 500 nM) of the benzamide derivative in running buffer (HEPES, 0.05% P20, 0.1% CHS to maintain receptor stability).

  • Kinetic Measurement: Record the association phase for 180 seconds and the dissociation phase for 600 seconds to accurately capture the slow koff​ .

  • Self-Validation Mechanism: The Mutant Control. Run a parallel flow cell immobilized with the SMO D473Y mutant. Because the D473Y mutation sterically occludes the specific benzamide binding pocket[4], a complete loss of binding signal in this channel validates that the wild-type signal is driven by specific pocket engagement, rather than non-specific lipophilic adhesion to the transmembrane domain.

Protocol B: Equilibrium Dialysis for AAG Cross-Reactivity

To quantify the "AAG sink effect," standard albumin binding assays are insufficient.

  • Matrix Preparation: Prepare human plasma spiked with varying physiological concentrations of purified human AAG (0.5 to 2.0 mg/mL).

  • Dialysis Setup: Load 10 µM of the test compound into the donor chamber of a 96-well equilibrium dialyzer (8 kDa MWCO membrane). Load matched buffer into the receiver chamber.

  • Incubation: Incubate at 37°C with orbital shaking for 24 hours to ensure complete equilibrium.

  • Quantification: Extract both chambers using cold acetonitrile and quantify the free fraction ( fu​ ) via LC-MS/MS.

  • Self-Validation Mechanism: The Reference Spike. Spike the initial plasma with Warfarin (a known low-affinity AAG binder) and Propranolol (a known high-affinity AAG binder) as internal controls. Successful recovery of their historically established free-fractions validates the membrane integrity and proves that equilibrium was successfully reached during the assay.

Profiling_Workflow Start Fragment: 2-Chloro-4-(methylsulfonyl)benzamide SPR SPR Binding Kinetics (SMO WT vs D473Y Mutant) Start->SPR TSA Thermal Shift Assay (Target Stabilization) Start->TSA Cell GLI-Luciferase Reporter (Functional Efficacy) SPR->Cell TSA->Cell AAG Plasma Protein Binding (AAG Cross-reactivity) Cell->AAG Lead Lead Optimization (e.g., Vismodegib) AAG->Lead

Fig 2: Step-by-step triage workflow for evaluating benzamide fragment selectivity.

Conclusion

The 2-chloro-4-(methylsulfonyl)benzamide fragment is a masterclass in structure-based drug design, offering exceptional target engagement through precise steric and electronic interactions. However, its utility is inextricably linked to its cross-reactivity profile—specifically its vulnerability to target-site mutations and its high affinity for AAG. By employing rigorous, self-validating kinetic and protein-binding assays early in the development pipeline, researchers can harness the potency of this scaffold while engineering around its inherent liabilities.

References

  • National Center for Biotechnology Information (PubChem). "Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem - NIH." nih.gov. Available at:[Link]

  • Research Collaboratory for Structural Bioinformatics (RCSB). "5L7I: Structure of human Smoothened in complex with Vismodegib - RCSB PDB." rcsb.org, 20 July 2016. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "203388Orig1s000 - accessdata.fda.gov." fda.gov, 24 January 2012. Available at:[Link]

  • American Association for Cancer Research (AACR). "Pharmacokinetic Dose-Scheduling Study of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors." aacrjournals.org, 01 September 2011. Available at:[Link]

  • Taylor & Francis. "Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma." tandfonline.com, 23 November 2023. Available at:[Link]

  • National Institutes of Health (NIH). "Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma." nih.gov. Available at:[Link]

Sources

Comparative

Comparative Guide to Mass Spectrometry Platforms for the Fragmentation Analysis of 2-Chloro-4-(methylsulfonyl)benzamide

Introduction & Structural Mechanics 2-Chloro-4-(methylsulfonyl)benzamide (Molecular Formula: C₈H₈ClNO₃S) is a highly functionalized aromatic compound frequently utilized as an intermediate in the synthesis of antimicrobi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Mechanics

2-Chloro-4-(methylsulfonyl)benzamide (Molecular Formula: C₈H₈ClNO₃S) is a highly functionalized aromatic compound frequently utilized as an intermediate in the synthesis of antimicrobial agents and targeted therapeutics. Accurate structural elucidation of this molecule is critical during drug development, impurity profiling, and pharmacokinetic studies.

This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ)—in mapping the complex fragmentation pathways of this molecule.

During positive electrospray ionization (ESI+), the molecule forms a protonated precursor ion [M+H]⁺ at an exact m/z of 233.9991. The fragmentation of aromatic methylsulfonyl derivatives is heavily dictated by the electronic effects of ring substituents. The presence of an electron-withdrawing chloro group at the ortho position relative to the benzamide (and meta to the sulfonyl) destabilizes the aromatic system. This promotes a unique gas-phase intramolecular rearrangement that leads to the extrusion of neutral sulfur dioxide (SO₂, -64 Da)[1]. Other dominant pathways include the loss of the methylsulfonyl group (-79 Da) and the cleavage of the amide bond.

Fragmentation M [M+H]+ m/z 233.999 F1 Loss of NH3 (-17 Da) m/z 216.973 M->F1 Amide Protonation F2 Loss of SO2 (-64 Da) Rearrangement m/z 170.037 M->F2 Collision-Induced Dissociation F3 Loss of SO2CH3 (-79 Da) m/z 155.014 M->F3 Radical/Neutral Loss F4 Amide Cleavage (-44 Da) m/z 189.986 M->F4 CONH2 Loss

Major ESI+ CID fragmentation pathways of 2-Chloro-4-(methylsulfonyl)benzamide.

Technology Comparison: Q-TOF vs. Orbitrap vs. QqQ

Selecting the appropriate mass analyzer depends on whether the analytical goal is de novo structural discovery or high-throughput quantification.

  • Orbitrap (High-Resolution Exact Mass): Delivers unmatched mass resolution (up to 500,000 FWHM). It is ideal for distinguishing isobaric fragments (e.g., differentiating a direct loss of SO₂ from a combined loss of smaller neutral molecules). However, its slower scan speeds can occasionally miss co-eluting low-abundance isomers in fast chromatography.

  • Q-TOF (High-Resolution & High Speed): Offers excellent mass accuracy (1-3 ppm) with exceptionally fast acquisition rates. Q-TOF is the preferred platform for untargeted fragmentation analysis and mapping complex rearrangement pathways in real-time LC-MS/MS workflows [2].

  • Triple Quadrupole (QqQ - Sensitivity & Quantitation): Operates in Multiple Reaction Monitoring (MRM) mode. While it lacks high mass resolution, it provides superior sensitivity, linear dynamic range, and reproducibility for quantifying the compound in complex biological matrices.

Table 1: Performance Comparison for 2-Chloro-4-(methylsulfonyl)benzamide Analysis
FeatureOrbitrap MSQ-TOF MSTriple Quadrupole (QqQ)
Primary Application Structural elucidation, exact massRapid MS/MS profiling, metabolite IDHigh-sensitivity quantification (PK/PD)
Mass Accuracy < 1 ppm1 - 3 ppmUnit resolution (~0.7 Da)
Resolution (FWHM) 140,000 - 500,00030,000 - 60,000~1,000
Scan Speed Moderate (10-40 Hz)Very Fast (up to 100 Hz)Extremely Fast (MRM transitions)
SO₂ Loss Detection Confirmed by exact massConfirmed by exact massDetected as nominal m/z 234 → 170

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. By utilizing a step-wise Collision Energy (CE) gradient, the method ensures that both highly labile bonds (like the amide NH₃ loss) and stable aromatic cleavages are captured in a single analytical run.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the 2-Chloro-4-(methylsulfonyl)benzamide reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency and formation of the [M+H]⁺ precursor ion.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a mobile phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) ramping from 5% to 95% organic over 5 minutes.

    • Causality: The rapid gradient ensures a sharp peak shape, maximizing the concentration of the analyte entering the source at a given time to boost the MS signal-to-noise ratio.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: These specific thermal parameters ensure complete droplet evaporation without thermally degrading the labile methylsulfonyl group prior to MS entry.

  • MS/MS Acquisition: Operate the Q-TOF or Orbitrap in Data-Dependent Acquisition (DDA) mode. Set the precursor isolation window to 1.0 Da. Apply a normalized collision energy (NCE) ramp from 15 eV to 45 eV.

    • Causality: A low CE (15 eV) captures the intact precursor and fragile amide losses, while higher CE (45 eV) forces the intramolecular charge transfer and structural rearrangement required for SO₂ extrusion and aromatic ring opening[3].

Workflow S1 Sample Prep (0.1% FA in 50:50 H2O:ACN) S2 UHPLC Separation (C18 Column, 5-95% Gradient) S1->S2 S3 ESI+ Ionization (3.5 kV, 350°C) S2->S3 S4 MS/MS CID (CE Ramp: 15-45 eV) S3->S4 S5 Data Analysis (Exact Mass & Isotope Scoring) S4->S5

Self-validating LC-MS/MS workflow for capturing comprehensive fragmentation data.

Quantitative Data & High-Resolution Fragment Assignments

The experimental data below illustrates the performance of a high-resolution Q-TOF system in assigning exact formulas to the observed fragments. The presence of the chlorine atom provides a built-in validation mechanism: any fragment retaining the chlorine atom will exhibit a characteristic 3:1 isotopic ratio (³⁵Cl : ³⁷Cl). This acts as an internal quality control metric for spectral interpretation.

Table 2: High-Resolution MS/MS Fragment Assignments (Simulated Q-TOF Data)
Observed m/zTheoretical m/zMass Error (ppm)Elemental CompositionFragment DescriptionIsotope Pattern
233.9995233.9991+1.7[C₈H₉ClNO₃S]⁺Precursor Ion [M+H]⁺3:1 (Cl retained)
216.9730216.9726+1.8[C₈H₆ClNO₂S]⁺Loss of NH₃3:1 (Cl retained)
189.9858189.9855+1.6[C₇H₇ClNO₂S]⁺Loss of CONH₂3:1 (Cl retained)
170.0376170.0372+2.3[C₈H₉ClNO]⁺Loss of SO₂ (Rearrangement)3:1 (Cl retained)
155.0140155.0137+1.9[C₇H₆ClNO]⁺Loss of SO₂CH₃3:1 (Cl retained)

Discussion on Scientific Causality

The fragmentation of 2-Chloro-4-(methylsulfonyl)benzamide highlights the complex gas-phase chemistry of substituted benzenes. The prominent loss of SO₂ (yielding m/z 170.037) is not a simple bond cleavage; it requires a gas-phase intramolecular rearrangement. According to authoritative literature on aromatic sulfonamides [1], electron-withdrawing groups (like the ortho-chloro substituent) increase the electrophilicity of the sulfur atom. This facilitates the migration of an adjacent group and the subsequent extrusion of neutral SO₂ gas.

Furthermore, the use of Q-TOF or Orbitrap instrumentation over QqQ for this specific structural elucidation is justified by the need for sub-3 ppm mass accuracy [2]. Without high resolution, the loss of SO₂ (-63.96 Da) could be easily confused with the sequential loss of other small neutrals, leading to incorrect structural assignments and flawed downstream pharmacokinetic assumptions.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(methylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(methylsulfonyl)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.